Technical Documentation Center

Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride
  • CAS: 1356342-49-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of Benzyl (5-fluoropiperidin-3-yl)carbamate Hydrochloride Derivatives

Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged structure in medicinal chemistry. The strategic introduction of fluorine atoms into this scaffold can dramatically modulate the physicochemical and pharmacological properties of the parent molecule.[2][3] Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Consequently, the development of robust and efficient synthetic pathways to access novel fluorinated piperidine derivatives, such as Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride, is of paramount importance to researchers and scientists in the field of drug development.

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for the preparation of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride derivatives. We will delve into the rationale behind key experimental choices, present detailed protocols, and offer insights gleaned from extensive experience in the field.

Strategic Analysis of the Target Molecule

The target molecule, Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride, presents several key synthetic challenges:

  • The Piperidine Core: Construction of the six-membered nitrogen-containing ring.

  • Stereochemistry: The potential for stereoisomers at the C3 and C5 positions, which can be critical for biological activity.

  • Fluorination: The selective introduction of a fluorine atom at the C5 position.

  • Functionalization: The installation of an amino group at the C3 position and its subsequent protection as a benzyl carbamate.

  • Salt Formation: The final conversion to the hydrochloride salt for improved solubility and handling.

This guide will focus on a logical and convergent synthetic approach, starting from commercially available precursors and building complexity in a stepwise manner.

Proposed Synthetic Pathways

A retrosynthetic analysis of the target molecule suggests that a key intermediate is a protected 5-fluoropiperidin-3-amine. The synthesis can be broadly divided into three main stages:

  • Synthesis of a Key Intermediate: N-Boc-5-fluoropiperidin-3-one.

  • Stereoselective Reduction and Amination to form N-Boc-5-fluoropiperidin-3-amine.

  • Carbamate Formation, Deprotection, and Salt Formation.

The following sections will provide a detailed examination of each of these stages.

Part 1: Synthesis of the Key Intermediate: N-Boc-5-fluoropiperidin-3-one

The synthesis of N-Boc-5-fluoropiperidin-3-one is a critical first step that establishes the piperidine ring and incorporates the fluorine atom. A common and effective strategy begins with the readily available N-Boc-3-piperidone.[5][6]

Experimental Protocol 1: Synthesis of N-Boc-5-fluoropiperidin-3-one

Step 1a: Enamine Formation

  • Rationale: The formation of an enamine from N-Boc-3-piperidone activates the α-position for subsequent electrophilic fluorination. This is a standard and well-established method for functionalizing ketones.

  • Procedure:

    • To a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous toluene, add a secondary amine such as pyrrolidine (1.2 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure to yield the crude enamine, which is used in the next step without further purification.

Step 1b: Electrophilic Fluorination

  • Rationale: N-Fluorobenzenesulfonimide (NFSI) is a widely used and commercially available electrophilic fluorinating agent known for its relatively mild reaction conditions and good yields.

  • Procedure:

    • Dissolve the crude enamine from the previous step in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

    • Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Add a solution of N-Fluorobenzenesulfonimide (NFSI) (1.1 eq) in anhydrous THF dropwise.

    • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-5-fluoropiperidin-3-one.

Data Summary Table

StepReactantsKey ReagentsSolventTypical Yield
1aN-Boc-3-piperidonePyrrolidine, p-TsOHToluene>95% (crude)
1bEnamine intermediateNFSITHF60-75%

Visualization of the Workflow

G A N-Boc-3-piperidone B Enamine Formation A->B Pyrrolidine, p-TsOH C N-Boc-3-piperidone Enamine B->C D Electrophilic Fluorination C->D NFSI E N-Boc-5-fluoropiperidin-3-one D->E

Caption: Synthesis of the N-Boc-5-fluoropiperidin-3-one intermediate.

Part 2: Stereoselective Reductive Amination

With the fluorinated ketone in hand, the next crucial step is the introduction of the amine at the C3 position. A stereoselective reductive amination is a highly efficient method to achieve this transformation.

Experimental Protocol 2: Synthesis of N-Boc-5-fluoropiperidin-3-amine
  • Rationale: This one-pot procedure involves the in-situ formation of an imine or enamine from the ketone and an ammonia source, followed by reduction. The choice of a chiral auxiliary or catalyst can impart stereoselectivity. For the purpose of this guide, we will first describe the synthesis of the racemic mixture, which can be followed by chiral resolution if a specific enantiomer is desired.

  • Procedure:

    • To a solution of N-Boc-5-fluoropiperidin-3-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

    • Stir the mixture at room temperature for 1-2 hours.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the careful addition of 1 M HCl until the pH is ~2.

    • Basify the solution with 2 M NaOH to a pH of ~10.

    • Extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude N-Boc-5-fluoropiperidin-3-amine can be purified by column chromatography.

Data Summary Table

StepReactantsKey ReagentsSolventTypical Yield
2N-Boc-5-fluoropiperidin-3-oneAmmonium acetate, NaBH₃CNMethanol50-65%

Note on Stereoselectivity: The above protocol will likely result in a mixture of diastereomers (cis and trans isomers). These can often be separated by careful column chromatography or by fractional crystallization of their salts. For a stereospecific synthesis, a chiral amine in place of ammonia followed by debenzylation, or the use of a chiral catalyst during the reduction, would be necessary.[4]

Part 3: Carbamate Formation, Deprotection, and Salt Formation

The final steps involve the protection of the newly introduced amino group as a benzyl carbamate, followed by the removal of the Boc protecting group and conversion to the hydrochloride salt.

Experimental Protocol 3: Final Synthetic Steps

Step 3a: Benzyl Carbamate Formation

  • Rationale: Benzyl chloroformate is a common reagent for the introduction of the Cbz (carboxybenzyl) protecting group. The reaction is typically carried out under basic conditions to neutralize the HCl byproduct.[7]

  • Procedure:

    • Dissolve N-Boc-5-fluoropiperidin-3-amine (1.0 eq) in a mixture of THF and water (1:1).

    • Cool the solution to 0 °C and add sodium bicarbonate (2.0 eq).

    • Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by column chromatography to yield N-Boc-3-(benzylcarbamoyl)-5-fluoropiperidine.

Step 3b: Boc Deprotection and Hydrochloride Salt Formation

  • Rationale: The Boc group is readily cleaved under acidic conditions. Using HCl in a solvent like dioxane or methanol not only removes the Boc group but also forms the desired hydrochloride salt in a single step.

  • Procedure:

    • Dissolve the product from the previous step in a minimal amount of methanol or 1,4-dioxane.

    • Cool the solution to 0 °C.

    • Bubble dry HCl gas through the solution or add a solution of HCl in dioxane (e.g., 4 M) until the solution is saturated.

    • Stir the mixture at room temperature for 2-4 hours, during which time a precipitate should form.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride.

Data Summary Table

StepReactantsKey ReagentsSolventTypical Yield
3aN-Boc-5-fluoropiperidin-3-amineBenzyl chloroformate, NaHCO₃THF/Water80-90%
3bN-Boc-3-(benzylcarbamoyl)-5-fluoropiperidineHClMethanol or Dioxane>90%

Visualization of the Overall Synthetic Pathway

G A N-Boc-3-piperidone B Fluorination A->B C N-Boc-5-fluoropiperidin-3-one B->C D Reductive Amination C->D E N-Boc-5-fluoropiperidin-3-amine D->E F Carbamate Formation E->F Benzyl Chloroformate G N-Boc-3-(benzylcarbamoyl)-5-fluoropiperidine F->G H Boc Deprotection & Salt Formation G->H HCl I Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride H->I

Caption: Overall synthetic pathway for Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride.

Conclusion and Future Perspectives

The synthetic pathways outlined in this technical guide provide a robust and logical approach for the preparation of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride and its derivatives. The modular nature of this synthesis allows for the introduction of diversity at various points. For instance, different fluorinating agents could be explored, a wide range of amines can be used in the reductive amination step, and various chloroformates can be employed for the final protection.

Further optimization of each step, particularly with respect to stereocontrol, will be crucial for the development of specific biologically active enantiomers. The use of enzymatic resolutions or asymmetric catalysis are promising avenues for future research in this area. The methods described herein serve as a solid foundation for researchers and scientists to build upon in their quest for novel and effective therapeutic agents.

References

  • UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]

  • MDPI. (2020, November 13). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. Retrieved from [Link]

  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • ACS Publications. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2023, July 14). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof.
  • ResearchGate. (n.d.). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • EurekAlert!. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from [Link]

  • PMC. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Retrieved from [Link]

Sources

Exploratory

Molecular weight and exact mass of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride Introduction In the landscape of pharmaceutical research and drug development, the precise char...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of small molecule active pharmaceutical ingredients (APIs) is a foundational requirement for ensuring safety, efficacy, and regulatory compliance. Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride represents a class of compounds where meticulous structural and physicochemical analysis is paramount. This guide serves as a technical resource for researchers, analytical scientists, and drug development professionals, offering an in-depth exploration of two critical parameters: molecular weight and exact mass.

This document moves beyond simple definitions, delving into the theoretical underpinnings, the authoritative analytical methodologies for their determination, and the practical, field-proven insights required for confident characterization. We will explore not just what these values are, but why their distinction is crucial and how they are reliably measured using state-of-the-art instrumentation.

Section 1: Fundamental Concepts: Molecular Weight vs. Exact Mass

A common point of confusion in chemical analysis is the interchangeability of the terms "molecular weight" and "exact mass." In the context of high-precision analytical techniques like mass spectrometry, their distinction is fundamental.

Molecular Weight (MW) , also known as average molecular mass, is a weighted average calculated from the natural abundance of all stable isotopes of the elements in a molecule.[1] The atomic weights listed on the periodic table are these averaged values. Molecular weight is typically expressed in grams per mole ( g/mol ) and is most relevant for stoichiometric calculations in bulk chemistry, such as preparing solutions or determining reaction yields.

Exact Mass , also referred to as monoisotopic mass, is the mass calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ¹⁹F, and ³⁵Cl).[1] This value is expressed in Daltons (Da) and represents the mass of a single, specific molecule containing only these most abundant isotopes. It is the exact mass that is measured by high-resolution mass spectrometry (HRMS), providing a highly specific fingerprint for a compound's elemental composition.[2]

The distinction is critical: molecular weight is an average over a population of molecules, while exact mass is a precise value for a single isotopic configuration. For the unambiguous identification of a compound and the determination of its elemental formula, exact mass is the indispensable parameter.[2]

Section 2: Physicochemical Properties of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride

To determine the molecular weight and exact mass, we must first establish the correct molecular formula from the compound's name.

  • Benzyl carbamate moiety : C₆H₅CH₂OC(O)NH-

  • 5-fluoropiperidin-3-yl moiety : A piperidine ring (C₅H₁₁N) substituted with fluorine at the 5-position and connected at the 3-position.

  • Hydrochloride salt : An ionically bonded hydrochloride (HCl).

From this, the molecular formula of the neutral free base is determined to be C₁₃H₁₇FN₂O₂ . The complete formula for the hydrochloride salt is C₁₃H₁₈ClFN₂O₂ .

The key quantitative data derived from this formula are summarized below.

ParameterValueMethod of Derivation
Molecular Formula C₁₃H₁₈ClFN₂O₂Structural Analysis
Molecular Weight 288.74 g/mol Calculated using IUPAC standard atomic weights
Exact Mass of Free Base 252.1274 DaCalculated using monoisotopic masses (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O)
Exact Mass of Protonated Cation [M+H]⁺ 253.1347 DaCalculated as (Exact Mass of Free Base + Mass of ¹H⁺); this is the primary ion observed in ESI-MS.

Section 3: Authoritative Methodology: High-Resolution Mass Spectrometry (HRMS)

The definitive technique for determining the exact mass of a small molecule like Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride is High-Resolution Mass Spectrometry (HRMS).[1] This methodology provides the mass accuracy and resolution necessary to confirm an elemental composition with a high degree of confidence.[2]

The core principle of mass spectrometry involves three stages: ionization, mass analysis, and detection.[3]

  • Ionization: For a polar molecule like this, Electrospray Ionization (ESI) is the premier choice.[1][4] ESI is a "soft" ionization technique that transfers the analyte from a liquid phase to a gas phase as an intact, charged ion with minimal fragmentation. The hydrochloride salt will dissociate in solution, and the free base is readily protonated in the ESI source, typically forming the protonated molecule, [M+H]⁺.

  • Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z). For HRMS, analyzers capable of high performance are required.

    • Time-of-Flight (TOF): Measures the time it takes for ions to travel a fixed distance; ions with lower m/z travel faster. Q-TOF instruments combine a quadrupole with a TOF analyzer, offering excellent resolution and mass accuracy.[2]

    • Orbitrap: Traps ions in an orbital motion around a central electrode. The frequency of their motion is directly related to their m/z ratio, which can be measured with extremely high resolution and accuracy.[1]

  • Detection: A detector counts the ions at each m/z, generating a mass spectrum that plots ion intensity versus m/z.

Section 4: Experimental Workflow for Characterization

A robust and reliable workflow is essential for accurate determination. The following protocol outlines a self-validating system for the analysis of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride.

Caption: Experimental workflow for exact mass determination.

Step-by-Step Experimental Protocol

1. Sample Preparation

  • Rationale: The goal is to prepare a clean, dilute solution of the analyte that is compatible with the LC-MS system. The hydrochloride salt must be dissolved, and the concentration must be low enough to avoid detector saturation.

  • Protocol:

    • Weigh approximately 1 mg of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride.

    • Dissolve in 1 mL of a 50:50 mixture of methanol and deionized water to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution in the same solvent to achieve a final working concentration of approximately 1 µg/mL.

2. Liquid Chromatography (LC) Separation

  • Rationale: LC is used to separate the target analyte from any potential impurities, salts, or excipients before it enters the mass spectrometer, ensuring a clean signal.[5][6] The use of formic acid in the mobile phase aids in the protonation of the analyte for positive mode ESI.

  • Typical Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Injection Volume: 2 µL.

3. High-Resolution Mass Spectrometry (HRMS) Analysis

  • Rationale: This is the core measurement step. The instrument must be calibrated to ensure high mass accuracy. The scan range is set to cover the expected m/z of the protonated molecule.

  • Typical Parameters:

    • Ionization Mode: ESI, Positive.

    • Mass Analyzer Mode: High Resolution, Full Scan (MS1).

    • Scan Range: m/z 100–500.

    • Resolution Setting: > 60,000 FWHM (Full Width at Half Maximum).

    • Calibration: An internal calibrant (lock mass) should be used to ensure sub-ppm mass accuracy throughout the run.

4. Data Analysis and Interpretation

  • Rationale: The raw data is processed to find the signal corresponding to the compound and compare the measured mass to the theoretical value.

  • Protocol:

    • From the full scan data, extract an ion chromatogram for the theoretical m/z of the [M+H]⁺ ion (253.1347).

    • Identify the chromatographic peak for the analyte.

    • Generate the mass spectrum for this peak and determine the measured m/z of the monoisotopic peak.

    • Calculate the mass error in parts-per-million (ppm) using the formula:

      • Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

    • A mass error of < 5 ppm is typically required to confidently support a proposed elemental formula.

Section 5: Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the identification, the protocol must be self-validating. This is achieved through two key cross-checks inherent in the data.

1. Internal Mass Calibration (Lock Mass) Using a known background ion or an infused calibrant as a "lock mass" provides real-time correction of the mass scale during the analysis. This compensates for any minor drift in the instrument's calibration, ensuring that the measured mass accuracy is consistently high and trustworthy.

2. Isotopic Pattern Validation The presence of chlorine in the molecule provides a definitive validation point. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic isotopic pattern in the mass spectrum. The primary peak (the "A" peak) will correspond to the molecule containing ³⁵Cl. A second peak (the "A+2" peak) will appear 2 Da higher at an intensity that is approximately 32% of the primary peak (relative to the contribution from ¹³C isotopes). Observing this distinct pattern provides unambiguous evidence for the presence of a single chlorine atom, thereby validating the elemental formula.

Conclusion

The rigorous characterization of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride relies on a clear understanding of its fundamental physicochemical properties and the application of advanced analytical techniques. Its molecular weight is calculated as 288.74 g/mol , a value essential for bulk chemical handling. More critically for its identification, the exact mass of its protonated free base ([M+H]⁺) is calculated to be 253.1347 Da .

The gold-standard methodology for confirming this exact mass is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). By following a robust, self-validating protocol that includes high-accuracy mass measurement and confirmation of the natural isotopic signature, researchers and drug development professionals can achieve an unambiguous identification of the compound, a critical step in the pharmaceutical development pipeline.

References

  • PubChem. Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. Multidisciplinary Digital Publishing Institute. Available from: [Link]

  • Jordi Labs. Molecular Weight Determination of Pharmaceuticals with Novel GPC. Jordi Labs. Available from: [Link]

  • Gavilan, M., et al. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Clinical and Translational Science. Available from: [Link]

  • Chemistry LibreTexts. 2.2: Molecular Weight Determination. Chemistry LibreTexts. Available from: [Link]

  • ACS Publications. Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry. Available from: [Link]

  • MtoZ Biolabs. How to Determine Molecular Weight?. MtoZ Biolabs. Available from: [Link]

  • Pharma Innovation. API Molecular Weight and Molecular Formula. Pharma Innovation. Available from: [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available from: [Link]

  • DiVA Portal. Mass Spectrometry of Biologically Active Small Molecules. DiVA Portal. Available from: [Link]

  • Tradeindia. Benzyl (5,5-difluoropiperidin-3-yl)carbamate Hydrochloride - Cas No: 1951441-61-4. Tradeindia. Available from: [Link]

  • IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available from: [Link]

Sources

Foundational

The Strategic Integration of Fluorinated Piperidines in Medicinal Chemistry: Physicochemical Modulation and Synthetic Methodologies

The Rationale for Fluorination in Saturated N-Heterocycles Over 59% of all FDA-approved small-molecule drugs contain at least one nitrogen heterocycle, with the six-membered piperidine ring being the most prevalent[1]. H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Rationale for Fluorination in Saturated N-Heterocycles

Over 59% of all FDA-approved small-molecule drugs contain at least one nitrogen heterocycle, with the six-membered piperidine ring being the most prevalent[1]. However, the basicity and metabolic liability of unsubstituted piperidines frequently lead to pharmacokinetic bottlenecks, including rapid oxidative clearance and off-target toxicity.

The strategic installation of fluorine onto the piperidine scaffold has emerged as a cornerstone of modern drug design. Fluorine, being the most electronegative element, fundamentally alters the electronic distribution of the ring without imposing significant steric bulk (its van der Waals radius is only 20% larger than hydrogen). This modification serves a dual purpose: it systematically tunes the physicochemical properties (pKa, lipophilicity) of the molecule and dictates its three-dimensional conformation through stereoelectronic effects[2].

Physicochemical Modulation: Causality and Data

The introduction of a C–F bond into a piperidine ring is not merely a structural substitution; it is a targeted physicochemical intervention. The causality behind this optimization lies in the interplay between fluorine's inductive effects and its influence on molecular solvation.

pKa Modulation and Toxicity Mitigation

The basic nitrogen of a standard piperidine (pKa ~11.2) is protonated at physiological pH. While this enhances aqueous solubility, excessive basicity is a primary driver of off-target human ether-à-go-go-related gene (hERG) channel affinity, leading to cardiotoxicity, as well as lysosomal sequestration (phospholipidosis)[2][3].

Fluorination exerts a strong electron-withdrawing inductive effect (-I) through the σ -bond framework, pulling electron density away from the amine. The proximity and number of fluorine atoms directly correlate with the magnitude of basicity reduction. For instance, introducing a geminal difluoro moiety at the β -position drops the pKa by approximately 4.0 units, effectively neutralizing hERG liability while maintaining sufficient solubility for oral bioavailability[2].

Lipophilicity and Metabolic Stability

Cytochrome P450 enzymes frequently target the electron-rich α

  • and β -C–H bonds of piperidines for oxidation. Replacing these hydrogens with fluorine blocks metabolic degradation due to the high bond dissociation energy of the C–F bond (~105 kcal/mol)[4]. Concurrently, fluorination increases the lipophilicity (logP/logD) of the fragment, enhancing passive membrane permeability[2][4].
Conformational Control: The Gauche Effect

Unlike rigid aromatics, saturated piperidines are conformationally dynamic. The introduction of fluorine biases the ring toward specific chair conformations. In 3-fluoropiperidines, the fluorine atom often demonstrates an axial preference [5]. This phenomenon, driven by charge-dipole interactions and hyperconjugation (where the σC−H​ bonding orbital donates electron density into the low-lying σC−F∗​ antibonding orbital), locks the molecule into a rigid, bioactive geometry that enhances target receptor binding affinity[5].

Quantitative Impact of Fluorination

Table 1: Chemoinformatic data illustrating the physicochemical shifts in fluorinated piperidine fragments compared to the unsubstituted baseline.

Structural MotifSubstitution PositionApprox. pKa Δ pKa vs BaselineLogP Shift
Piperidine None11.2-Baseline
3-Fluoropiperidine β -monofluoro9.0-2.2+0.3
3,3-Difluoropiperidine β -gem-difluoro7.2-4.0+0.6
4,4-Difluoropiperidine γ -gem-difluoro7.7-3.5+0.5

(Data synthesized from chemoinformatic analyses of fluorinated 3D fragments[2])

PK_Optimization F_Sub Fluorine Substitution on Piperidine Ring Inductive Strong -I Inductive Effect F_Sub->Inductive Conform Conformational Bias (Axial-F Preference) F_Sub->Conform pKa Lowered Amine pKa Inductive->pKa Lipid Increased Lipophilicity (logP/logD) Inductive->Lipid Target Enhanced Receptor Binding Affinity Conform->Target hERG Reduced hERG Affinity (Lower Cardiotoxicity) pKa->hERG BioAvail Improved Oral Bioavailability pKa->BioAvail Lipid->BioAvail

Logical relationship between fluorine substitution and pharmacokinetic/pharmacodynamic optimization.

Synthetic Methodologies and Self-Validating Protocols

Historically, accessing (multi)fluorinated piperidines relied on harsh electrophilic fluorination or building the ring from pre-functionalized chiral pools, which suffered from poor atom economy and limited scalability. Modern methodologies leverage advanced catalysis to achieve high diastereoselectivity and chemoselectivity[1][6].

Synthetic_Workflows Start1 Fluoropyridine Precursors DAH Dearomatization- Hydrogenation (DAH) [Rh/C or Pd/C, H2] Start1->DAH Heterogeneous Catalysis Start2 Alkenyl N-Tosylamides Iodine Hypervalent Iodine Cyclization [PhIL2·BF3] Start2->Iodine BF3 Activation Prod1 All-cis-(multi)fluorinated Piperidines DAH->Prod1 in situ protection Intermediate Iodiranium(III) Intermediate Iodine->Intermediate C=C Attack Prod2 3-Fluoropiperidines (Diastereoselective) Intermediate->Prod2 6-endo/5-exo Cyclization

Synthetic workflows for generating fluorinated piperidines via DAH vs. Hypervalent Iodine Cyclization.

Protocol 1: Heterogeneous Hydrogenation of Fluoropyridines (DAH Process)

Direct hydrogenation of fluoropyridines is challenging due to competitive hydrodefluorination (cleavage of the C–F bond) and catalyst poisoning by the basic piperidine product[1][6]. This protocol utilizes a heterogeneous catalyst and in situ protection to bypass these failure modes[1].

Causality of Reagent Choice: Volatile, free NH fluorinated piperidines are highly prone to evaporative loss during concentration and are difficult to purify via standard silica gel chromatography. Adding a trapping agent (e.g., Cbz-Cl or Boc 2​ O) in situ converts the basic amine into a neutral carbamate immediately upon formation, preventing catalyst poisoning and ensuring high isolated yields[1].

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve the fluoropyridine precursor (1.0 equiv) in ethyl acetate (EtOAc) or methanol. Add the protecting group reagent, such as benzyl chloroformate (Cbz-Cl, 1.2 equiv) or di-tert-butyl dicarbonate (Boc 2​ O, 1.2 equiv).

  • Catalyst Loading: Add 5-10 mol% of a heterogeneous catalyst (e.g., 5% Rh/C or Pd/C). Note: Rh/C is preferred for multifluorinated substrates to maximize all-cis diastereoselectivity.

  • Hydrogenation: Seal the reaction vessel in an autoclave. Purge with N 2​ three times, then pressurize with H 2​ gas (typically 30-50 bar).

  • Reaction: Stir vigorously at room temperature for 16-24 hours.

  • Workup: Vent the H 2​ gas safely. Filter the crude mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting protected fluorinated piperidine via flash column chromatography.

System Validation: Analyze the crude mixture via 19 F NMR. The disappearance of the downfield aromatic C–F signals and the appearance of upfield sp 3 C–F multiplets confirm conversion. The absence of a doublet of doublets at ~ -180 ppm (characteristic of hydrodefluorinated side products) validates the chemoselectivity of the chosen catalyst system.

Protocol 2: BF 3​ -Activated Hypervalent Iodine Cyclization

For highly functionalized 3-fluoropiperidines, intramolecular fluoroamination of unactivated alkenes is a powerful strategy. This protocol uses a BF 3​ -activated aryliodine(III) carboxylate to drive a highly regioselective cyclization[4].

Causality of Reagent Choice: Hypervalent iodine(III) reagents are typically insufficiently electrophilic to activate unactivated alkenes. The addition of the Lewis acid BF 3​ ·Et 2​ O coordinates to the carboxylate ligands of the I(III) reagent, dramatically increasing the electrophilicity of the iodine center. Dropwise addition is critical to minimize competitive oxoamination side reactions[4].

Step-by-Step Workflow:

  • Reaction Setup: Dissolve the alkenyl N-tosylamide substrate (1.0 equiv) in anhydrous CH 2​ Cl 2​ under an argon atmosphere.

  • Lewis Acid Activation: Add BF 3​ ·Et 2​ O (2.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Dissolve the hypervalent iodine reagent (PhIL 2​ , 1.2 equiv) in CH 2​ Cl 2​ and add it dropwise to the reaction mixture over 30 minutes.

  • Cyclization: The transient iodiranium(III) intermediate forms and undergoes a diastereodetermining 6-endo or 5-exo cyclization. Stir until complete consumption of the starting material is observed via TLC or LC-MS (typically 1-2 hours).

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO 3​ and Na 2​ S 2​ O 3​ . Extract the aqueous layer with CH 2​ Cl 2​ , dry over MgSO 4​ , and concentrate.

System Validation: Utilize 1 H- 19 F HOESY (Heteronuclear Overhauser Effect Spectroscopy) NMR to confirm the relative stereochemistry of the newly formed stereocenter. A strong NOE correlation between the angular protons and the fluorine atom validates the diastereoselectivity of the cyclization.

Case Studies in Drug Discovery

The translation of these synthetic methodologies into clinical candidates highlights the profound impact of fluorinated piperidines:

  • Kinesin Spindle Protein (KSP) Inhibitors (e.g., MK-0731): During the development of KSP inhibitors for oncology, researchers discovered that the basicity of the piperidine ring dictated the drug's efficacy and toxicity. By synthesizing stereoisomers of fluorinated piperidines, they found that the orientation of the fluorine atom heavily influenced basicity. The more basic axial isomer (MK-0731) was ultimately selected for clinical evaluation due to its optimal balance of target engagement and pharmacokinetic stability[6].

  • 5-HT 2A​ Receptor Antagonists: Derivatives of 5-fluoropiperidin-3-ol have been extensively investigated for atypical antipsychotic applications. The strategic placement of the fluorine atom lowered the pKa of the basic nitrogen, which decreased interactions with acidic phospholipids in cell membranes. This reduction in lysosomal sequestration directly contributed to a significantly improved oral bioavailability profile[3].

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications.[Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR.[Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis - ACS Publications.[Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry (PMC).[Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Chim. It..[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate.[Link]

Sources

Exploratory

Strategic Utilization of Cbz-Protected 5-Fluoropiperidin-3-amine Derivatives in Advanced Drug Discovery

Executive Summary The 5-fluoropiperidin-3-amine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, heavily utilized in the development of kinase inhibitors, inflammasome modulators, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-fluoropiperidin-3-amine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, heavily utilized in the development of kinase inhibitors, inflammasome modulators, and metabolic disease therapeutics. The strategic installation of a fluorine atom on the piperidine ring fundamentally alters the physicochemical properties of the molecule, enhancing metabolic stability and modulating the basicity of the adjacent amines. To effectively incorporate this building block into complex Active Pharmaceutical Ingredients (APIs), the exocyclic amine must be orthogonally protected. The carboxybenzyl (Cbz) group—yielding derivatives such as benzyl (5-fluoropiperidin-3-yl)carbamate—provides the optimal balance of stability during harsh N1-functionalization and mild, chemoselective cleavage. This whitepaper provides an in-depth technical analysis of the causality behind these synthetic strategies, physicochemical data, and self-validating protocols for drug development professionals.

The "Fluorine Effect" on the Piperidine Core

In drug design, the introduction of fluorine is rarely incidental. For 3-aminopiperidine derivatives, C5-fluorination exerts a profound stereoelectronic effect. According to foundational studies on the physicochemical properties of fluoropiperidines (), the highly electronegative fluorine atom inductively withdraws electron density from both the N1 (piperidine) and N3 (exocyclic) nitrogen atoms.

This results in three critical pharmacological advantages:

  • pKa Modulation: The basicity of the N3 amine is lowered by approximately 1.5 to 2.0 log units. This reduction prevents the amine from being overly protonated at physiological pH (7.4), thereby increasing the fraction of the neutral species and dramatically improving passive membrane permeability.

  • Metabolic Stability: The strong C-F bond (bond dissociation energy ~115 kcal/mol) blocks cytochrome P450-mediated oxidative metabolism at the C5 position, a common liability in unsubstituted piperidines.

  • Conformational Locking: Depending on the relative stereochemistry (e.g., cis vs. trans, or (3R,5S)), the fluorine atom dictates the preferred chair conformation of the piperidine ring via hyperconjugation and dipole minimization, optimally orienting the N3 amine for target protein binding.

Quantitative Physicochemical Profiling

The following table summarizes the impact of C5-fluorination and Cbz-protection on the core scaffold.

Compound ScaffoldpKa (N3 Amine)pKa (N1 Amine)LogD (pH 7.4)Metabolic Stability (Human Liver Microsomes, t1/2)
3-Aminopiperidine~10.1~9.5-1.2Low (~25 min)
5-Fluoropiperidin-3-amine~8.5~8.0-0.4High (>60 min)
Benzyl (5-fluoropiperidin-3-yl)carbamateN/A (Protected)~8.0+2.1N/A (Synthetic Intermediate)

Data synthesized from established structure-property relationship studies of fluorinated piperidines.

Orthogonality and the Role of the Cbz Protecting Group

To build complex APIs, chemists must selectively functionalize the N1 piperidine nitrogen (often via S_NAr or Buchwald-Hartwig amination) without cross-reacting the primary N3 amine. The carboxybenzyl (Cbz) group is the premier choice for this orthogonal protection.

Causality of Selection:

  • Stability: Unlike the Boc group, which is acid-labile, or the Fmoc group, which is base-labile, the Cbz group is highly stable to the mildly acidic or basic conditions often required for N1-arylation.

  • Chemoselective Cleavage: Cbz is cleanly removed via catalytic hydrogenolysis (H2, Pd/C). This is critical because the newly formed N1-aryl/heteroaryl bonds in the API are generally stable to reductive conditions, allowing for late-stage deprotection without degrading the core molecule.

OrthogonalProtection A 1-Boc-5-fluoro- piperidin-3-amine B Cbz-Cl, DIPEA (N3 Protection) A->B Schotten-Baumann C HCl/Dioxane (N1 Deprotection) B->C Chemoselective cleavage D Benzyl (5-fluoro- piperidin-3-yl)carbamate C->D Isolation as HCl salt

Workflow for the orthogonal synthesis of Cbz-protected 5-fluoropiperidin-3-amine.

Applications in Targeted Therapeutics

The Cbz-protected 5-fluoropiperidin-3-amine intermediate is a critical precursor in several high-profile drug discovery programs:

  • JAK Inhibitors: In the synthesis of pyrrolo[2,3-d]pyrimidine derivatives targeting Janus Kinase (JAK) for autoimmune diseases, the N1 position of the fluoropiperidine is coupled to the pyrimidine core. The Cbz group is subsequently removed via hydrogenolysis to expose the N3 amine for final acrylamide formation, yielding covalent JAK3 inhibitors ().

  • PNPLA3 Modifiers: For the treatment of nonalcoholic steatohepatitis (NASH), recent patents describe the di-deprotection of pendant Cbz-protected 3-amino groups on fluoropiperidines using palladium on carbon, followed by treatment with triphosgene to generate active carbamate-forming reagents ().

  • NLRP3 Inflammasome Inhibitors: Bicyclic and monocyclic pyridazine-based NLRP3 inhibitors utilize the fluoropiperidine core to achieve brain penetrance and high lipophilic ligand efficiency. The fluorine atom specifically interacts with the binding pocket while maintaining a low polar surface area.

API_Integration Substrate Benzyl (5-fluoro- piperidin-3-yl)carbamate SNAr SNAr / Buchwald-Hartwig (N1 Arylation) Substrate->SNAr Exocyclic amine masked Deprotect H2, 10% Pd/C (Cbz Hydrogenolysis) SNAr->Deprotect Purified Intermediate Drug Target API (e.g., JAK/NLRP3 Inhibitor) Deprotect->Drug Free N3 amine exposed

Integration of Cbz-protected 5-fluoropiperidin-3-amines into API synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and causality explanations for reagent selection.

Protocol A: Synthesis of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride

Objective: Orthogonally protect the N3 amine with Cbz, followed by N1 Boc-deprotection.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Boc-5-fluoropiperidin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the acyl chloride.

  • Acylation: Cool the reaction to 0 °C using an ice bath. Dropwise, add benzyl chloroformate (Cbz-Cl) (1.1 eq). Causality: Cooling prevents exothermic degradation and minimizes bis-acylation side reactions.

  • IPC Validation: Stir at room temperature for 2 hours. Monitor via TLC (Ninhydrin stain). Validation: The primary amine starting material will stain deep purple; the successful Cbz-protected intermediate will be Ninhydrin-negative (UV active at 254 nm).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Boc Cleavage: Dissolve the crude intermediate in 4M HCl in 1,4-dioxane (10 eq). Stir at room temperature for 3 hours. Causality: Using HCl/dioxane instead of Trifluoroacetic acid (TFA) directly yields the hydrochloride salt, which is highly crystalline and easier to handle than the hygroscopic TFA salt.

  • Isolation: Concentrate the solvent. Triturate the resulting solid with diethyl ether to afford Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride as a white solid.

Protocol B: Orthogonal Deprotection via Catalytic Hydrogenolysis

Objective: Late-stage removal of the Cbz group after N1 functionalization to expose the N3 amine for final API elaboration.

Step-by-Step Methodology:

  • Preparation: Dissolve the N1-functionalized, Cbz-protected intermediate in a polar protic solvent, preferably Methanol or Ethanol (0.1 M). Causality: Protic solvents enhance the solubility of the resulting free amine and facilitate the hydrogen transfer process.

  • Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) (10-20% w/w). Causality: Fluorinated substrates can sometimes exhibit mild catalyst poisoning; a 10% Pd/C loading ensures complete conversion without requiring elevated temperatures that might risk defluorination.

  • Atmosphere Exchange: Purge the reaction flask with Nitrogen gas (3 cycles) to remove oxygen, followed by Hydrogen gas (3 cycles).

  • Hydrogenation: Stir vigorously under a Hydrogen balloon (1 atm) at room temperature for 12 hours. (Note: For highly sterically hindered N1-substituents, elevated pressure up to 50 psi may be required, as noted in ).

  • IPC Validation: Monitor by LC-MS. Validation: The chromatogram must show the complete disappearance of the parent mass [M+H]+ and the emergence of a new peak corresponding to [M−134+H]+ (loss of the carboxybenzyl group). Crucially, verify the absence of [M−134−19+H]+ to confirm no hydrodefluorination occurred.

  • Filtration: Filter the reaction mixture through a pad of Celite® to safely remove the pyrophoric Pd/C catalyst. Wash the cake thoroughly with Methanol.

  • Concentration: Concentrate the combined filtrates in vacuo to yield the free 5-fluoropiperidin-3-amine API intermediate.

Conclusion

The Cbz-protected 5-fluoropiperidin-3-amine is a linchpin intermediate in the synthesis of next-generation therapeutics. By leveraging the electron-withdrawing properties of fluorine to optimize pharmacokinetics, and utilizing the robust, orthogonal nature of the Cbz protecting group, medicinal chemists can execute complex, late-stage functionalizations with high fidelity. Strict adherence to self-validating protocols—particularly during chemoselective hydrogenolysis—ensures the structural integrity of the fluorinated core, accelerating the path from discovery to clinical viability.

References

  • Orliac, A., Routier, J., Burgat Charvillon, F., Sauer, W. H. B., Bombrun, A., Kulkarni, S. S., Gomez Pardo, D., & Cossy, J. (2014). "Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines." Chemistry - A European Journal, 20(13), 3813-3824. URL:[Link]

  • Pfizer Inc. (2017). "Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides." US Patent 9,617,258 B2.
  • Vertex Pharmaceuticals Incorporated. (2024). "Patatin-like phospholipase domain-containing protein 3 (pnpla3) modifiers." WO2024084360A1.

Protocols & Analytical Methods

Method

1H and 13C NMR characterization of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride

Application Note: 1H and 13C NMR Characterization of Benzyl (5-fluoropiperidin-3-yl)carbamate Hydrochloride Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1H and 13C NMR Characterization of Benzyl (5-fluoropiperidin-3-yl)carbamate Hydrochloride

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Executive Summary

Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride is a highly versatile fluorinated building block used extensively in pharmaceutical drug design. The incorporation of a fluorine atom onto the piperidine ring significantly alters the molecule's basicity, lipophilicity, and metabolic stability. However, the presence of the 19F nucleus (spin I=1/2 , 100% natural abundance) coupled with the hydrochloride salt form introduces specific analytical challenges during Nuclear Magnetic Resonance (NMR) characterization. This application note establishes a rigorous, self-validating protocol for the structural elucidation of this compound, detailing the mechanistic rationale behind solvent selection and heteronuclear spin-spin coupling.

Mechanistic Insights & Causality (E-E-A-T)

Solvent Selection and Salt Dissociation

The compound is formulated as a hydrochloride salt. In non-polar or moderately polar deuterated solvents (e.g., CDCl3​ ), pharmaceutical salts often form tight ion pairs and higher-order aggregates. This aggregation leads to severe line broadening, unpredictable chemical shift drift, and the loss of fine J-coupling resolution ()[1].

The Causal Solution: By utilizing Dimethyl Sulfoxide- d6​ ( DMSO−d6​ ), a strongly hydrogen-bonding and highly polar solvent, the HCl salt is fully dissociated. This dissociation stabilizes the proton exchange rate of the piperidinium nitrogen, allowing the NH2+​ protons to be observed as a distinct, albeit broad, signal in the downfield region (~9.0–9.5 ppm) and ensuring reproducible chemical shifts.

Fluorine-Induced Spin-Spin Coupling ( 19F )

The 19F nucleus exerts profound heteronuclear spin-spin coupling effects on both the 1H and 13C spectra.

  • 1H NMR Causality: The nuclear spin of 19F interacts directly with the geminal proton's magnetic moment through the bonding electrons. Consequently, the proton geminal to the fluorine atom (H-5) experiences a massive two-bond coupling ( 2JHF​≈45−50 Hz), splitting its multiplet into two widely separated bands. Vicinal protons (H-4, H-6) exhibit three-bond couplings ( 3JHF​≈15−25 Hz), which heavily convolute their splitting patterns.

  • 13C NMR Causality: The carbon directly attached to the fluorine (C-5) is split into a massive doublet ( 1JCF​≈165−175 Hz). The inductive effect and orbital hyperconjugation also propagate this coupling to adjacent carbons, yielding 2JCF​ doublets for C-4 and C-6 (~20-25 Hz), and a 3JCF​ doublet for C-3 (~5-10 Hz) ()[2].

Conformational Dynamics

Fluorinated piperidines exhibit unique conformational behaviors. Due to hyperconjugation (specifically the σCH​→σCF∗​ interaction) and dipole minimization, the fluorine atom often strongly prefers an axial orientation ()[3]. This axial preference dictates the dihedral angles between vicinal protons, directly influencing the observed 3JHH​ and 3JHF​ coupling constants according to the Karplus equation, which is critical for structural verification ()[4].

Experimental Protocol (Self-Validating System)

To ensure trustworthiness and absolute reproducibility, the following protocol incorporates internal validation checkpoints.

Step 1: Sample Preparation
  • Weigh 15.0 - 20.0 mg of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride into a clean glass vial.

  • Add 0.6 mL of high-purity DMSO−d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Vortex the mixture for 30 seconds.

  • Validation Checkpoint (Critical): Visually inspect the solution. It must be 100% optically clear. Causality: Incomplete dissolution leaves microscopic salt crystals suspended in the solvent. These particles create localized magnetic susceptibility gradients, ruining the magnetic field homogeneity (shimming) and broadening all spectral lines. If turbid, sonicate for 2 minutes.

  • Transfer the clear solution to a 5 mm standard NMR tube.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into the NMR spectrometer (400 MHz or higher recommended).

  • Lock onto the DMSO−d6​ deuterium signal.

  • Perform automated gradient shimming (e.g., TopShim).

  • Validation Checkpoint: Acquire a 1-scan 1H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. The FWHM must be ≤1.0 Hz. If it is broader, re-shim the instrument.

Step 3: Acquisition Parameters
  • 1H NMR: 16–32 scans, spectral width of 12 ppm, relaxation delay (D1) of 2.0 seconds, acquisition time of ~3.0 seconds.

  • 13C{1H} NMR: 1024–2048 scans, spectral width of 250 ppm, D1 of 2.0 seconds. (Note: Standard proton decoupling is used; the C-F couplings will remain visible as doublets).

Data Presentation

The following tables summarize the expected quantitative data for the target molecule, showcasing the distinct heteronuclear splitting patterns.

Table 1: 1H NMR Spectral Assignments ( DMSO−d6​ , 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCoupling / Notes
9.00 - 9.50 br s2HPiperidinium NH2+​ Broad due to solvent exchange
7.60 d1HCarbamate NH 3JHH​≈7.5 Hz
7.30 - 7.40 m5HAromatic CH (Cbz)Phenyl ring protons
5.05 s2HBenzyl CH2​ (Cbz)-
4.80 - 5.10 dm1HPiperidine H−5 2JHF​≈48 Hz (C-F geminal)
3.80 - 4.00 m1HPiperidine H−3 Adjacent to carbamate
3.10 - 3.40 m2HPiperidine H−2eq​,H−6eq​ Deshielded equatorial protons
2.80 - 3.00 m2HPiperidine H−2ax​,H−6ax​ Shielded axial protons
1.70 - 2.10 m2HPiperidine H−4 3JHF​ coupling present
Table 2: 13C NMR Spectral Assignments ( DMSO−d6​ , 100 MHz)
Chemical Shift (ppm)MultiplicityAssignmentCoupling Constant ( JCF​ )
155.8 sCarbamate C=O -
137.1 sAromatic Cipso​ -
128.4, 127.9, 127.8 sAromatic Cortho,meta,para​ -
87.5 dPiperidine C−5 1JCF​≈172 Hz
65.4 sBenzyl CH2​ -
47.2 dPiperidine C−6 2JCF​≈22 Hz
45.8 dPiperidine C−3 3JCF​≈7 Hz
43.1 sPiperidine C−2 -
32.4 dPiperidine C−4 2JCF​≈20 Hz

Visualizations

Workflow Start 1. Sample Prep 15-20 mg API + 0.6 mL DMSO-d6 Validate 2. Validation Checkpoint Visual Clarity & TMS FWHM < 1.0 Hz Start->Validate Validate->Start Fail (Turbid) Acq1H 3. 1H NMR Acquisition 16 Scans, D1=2.0s Validate->Acq1H Pass (Clear) Acq13C 4. 13C{1H} NMR Acquisition 1024 Scans, D1=2.0s Acq1H->Acq13C Process 5. Data Processing Multiplet & J-Coupling Analysis Acq13C->Process

Figure 1: Self-validating NMR sample preparation and acquisition workflow.

Figure 2: Heteronuclear spin-spin coupling network induced by the 19F nucleus.

References

  • Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 187, 113338. [Link]

  • Linclau, B., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry - A European Journal, 25(44), 10472–10481.[Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek Blog.[Link]

  • Sokolov, et al. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 88(15).[Link]

Sources

Application

Application Notes and Protocols for In Vitro Screening Assays Utilizing Derivatives of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride

Introduction: The Strategic Role of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride in Drug Discovery Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride is a specialized chemical entity primarily designed as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride in Drug Discovery

Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride is a specialized chemical entity primarily designed as a chiral building block for medicinal chemistry. Its core value lies in its role as a protected precursor to (5-fluoropiperidin-3-yl)amine, a key structural motif for incorporation into more complex, biologically active molecules. The benzyl carbamate group serves as a robust protecting group for the amine, which can be selectively removed during synthesis.[1][2][3] The introduction of a fluorine atom onto the piperidine ring is a common strategy in modern drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to the target protein.

Given the established use of the aminopiperidine scaffold, compounds derived from Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride are prime candidates for development as inhibitors of several key enzyme classes, most notably Dipeptidyl Peptidase-4 (DPP-4) and Poly (ADP-ribose) Polymerase (PARP).[1][3] This guide provides detailed protocols for in vitro screening assays to evaluate the inhibitory potential of novel compounds synthesized using this valuable intermediate.

Part 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Scientific Rationale and Application

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1.[1] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and reduced glucagon levels, making it a validated target for the treatment of type 2 diabetes.[1][2] The (S)-3-aminopiperidine core is a critical pharmacophoric element in several approved DPP-4 inhibitors, such as Alogliptin.[1] Therefore, novel derivatives incorporating the 5-fluoropiperidin-3-amine scaffold are strong candidates for DPP-4 inhibitors.

The following is a fluorometric assay protocol to determine the in vitro inhibitory activity of test compounds against human recombinant DPP-4. The assay measures the cleavage of a synthetic substrate, H-Gly-Pro-AMC, which releases the fluorescent aminomethylcoumarin (AMC) moiety.

DPP-4 Signaling Pathway

dpp4_pathway GLP1_active Active GLP-1 DPP4 DPP-4 Enzyme GLP1_active->DPP4 Inactivation Insulin Increased Insulin Secretion GLP1_active->Insulin Glucagon Reduced Glucagon Levels GLP1_active->Glucagon GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Inhibitor DPP-4 Inhibitor (Test Compound) Inhibitor->DPP4 Inhibition

Caption: Simplified signaling pathway of DPP-4 inhibition.

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

1. Materials and Reagents:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA

  • Test Compounds (dissolved in DMSO)

  • Positive Control: Sitagliptin or Alogliptin

  • 96-well, black, flat-bottom microplate

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

2. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM final assay concentration).

  • Plate Layout: Design the plate map to include wells for blanks (assay buffer only), negative controls (enzyme and substrate, no inhibitor), positive controls (enzyme, substrate, and known inhibitor), and test compounds at various concentrations.

  • Reagent Preparation:

    • Prepare a working solution of the DPP-4 enzyme in assay buffer at a 2X final concentration.

    • Prepare a working solution of the H-Gly-Pro-AMC substrate in assay buffer at a 2X final concentration.

  • Assay Execution:

    • Add 50 µL of assay buffer to the blank wells.

    • Add 50 µL of the 2X DPP-4 enzyme solution to all other wells (negative control, positive control, and test compound wells).

    • Add 1 µL of DMSO to the negative control wells.

    • Add 1 µL of the appropriate test compound dilution or positive control dilution to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Initiate Reaction: Add 50 µL of the 2X substrate solution to all wells, bringing the total volume to 100 µL.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Read the fluorescence intensity in kinetic mode every 1-2 minutes for 30-60 minutes.

Data Analysis and Interpretation
  • Calculate Reaction Velocity: For each well, determine the rate of reaction (velocity) by calculating the slope of the linear portion of the fluorescence intensity versus time plot (RFU/min).

  • Percentage Inhibition: Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Velocity_Test_Compound - Velocity_Blank) / (Velocity_Negative_Control - Velocity_Blank))

  • IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

ParameterTypical ValuePurpose
Final Enzyme Conc.1-5 ng/µLTo ensure a linear reaction rate.
Final Substrate Conc.10-50 µMNear the Kₘ for sensitive detection.
Final DMSO Conc.≤ 1%To minimize solvent effects on enzyme activity.
Positive Control (Sitagliptin) IC₅₀20-30 nMTo validate assay performance.

Part 2: Poly (ADP-ribose) Polymerase (PARP) Inhibition Assay

Scientific Rationale and Application

PARP enzymes, particularly PARP1, are critical for the DNA damage response (DDR), primarily in the repair of single-strand breaks.[3] In cancers with defects in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[3] The piperidine scaffold is a key feature in several potent PARP inhibitors, such as Niraparib.[3][4] This makes the 5-fluoropiperidin-3-amine core a promising starting point for novel PARP inhibitors.

The following is a protocol for a chemiluminescent PARP1 inhibition assay, which measures the incorporation of biotinylated ADP-ribose onto histone proteins.

PARP and DNA Repair Pathway

parp_pathway cluster_0 Normal Cell cluster_1 BRCA-Deficient Cell SSB DNA Single-Strand Break (SSB) PARP PARP1 SSB->PARP recruits Repair SSB Repair PARP->Repair initiates Cell Survival Cell Survival Repair->Cell Survival SSB2 DNA Single-Strand Break (SSB) PARP2 PARP1 SSB2->PARP2 DSB Double-Strand Break (DSB) PARP2->DSB Stalled Replication Fork Inhibitor PARP Inhibitor (Test Compound) Inhibitor->PARP2 Inhibition Apoptosis Synthetic Lethality (Cell Death) DSB->Apoptosis Defective HR Repair

Caption: Mechanism of action for PARP inhibitors.

Experimental Protocol: Chemiluminescent PARP1 Inhibition Assay

1. Materials and Reagents:

  • Recombinant human PARP1 enzyme

  • Histone H1 (as a substrate for PARP1)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • PARP Assay Buffer: 50 mM Tris-HCl, pH 8.0, 4 mM MgCl₂, 250 µM DTT

  • Biotinylated NAD⁺

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • Chemiluminescent HRP substrate (e.g., luminol-based)

  • Test Compounds (dissolved in DMSO)

  • Positive Control: Olaparib or Niraparib

  • 96-well, white, flat-bottom microplate (for chemiluminescence)

  • 96-well plate for coating (high-binding capacity)

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% BSA in PBST

  • Luminometer

Experimental Workflow

parp_workflow A 1. Coat Plate with Histone H1 B 2. Block Plate A->B C 3. Add PARP1 Enzyme, Activated DNA, Test Compound B->C D 4. Initiate Reaction with Biotinylated NAD+ C->D E 5. Wash Plate D->E F 6. Add Streptavidin-HRP E->F G 7. Wash Plate F->G H 8. Add Chemiluminescent Substrate G->H I 9. Read Luminescence H->I

Caption: Workflow for the chemiluminescent PARP1 assay.

2. Assay Procedure:

  • Plate Coating: Coat a high-binding 96-well plate with Histone H1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the plate 3 times with PBST. Block the wells with Blocking Buffer for 1 hour at room temperature.

  • Compound Addition: Wash the plate 3 times with PBST. Add 50 µL of PARP Assay Buffer to each well. Add 1 µL of test compound, positive control, or DMSO to the appropriate wells.

  • Enzyme Addition: Add 25 µL of a mixture containing PARP1 enzyme and activated DNA (prepared in PARP Assay Buffer) to each well. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 25 µL of biotinylated NAD⁺ (in PARP Assay Buffer) to each well to start the reaction. Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5 times with PBST.

    • Add 100 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBST.

    • Add 100 µL of chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately read the plate in a luminometer.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average signal from the blank wells (no enzyme) from all other wells.

  • Percentage Inhibition: Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Test_Compound / Signal_Negative_Control))

  • IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterTypical ValuePurpose
Histone H1 Coating10 µg/mLSubstrate for PARP-ylation.
Biotinylated NAD⁺1-5 µMCo-substrate for the PARP reaction.
Final DMSO Conc.≤ 1%To minimize solvent effects on enzyme activity.
Positive Control (Olaparib) IC₅₀1-5 nMTo validate assay performance.

Conclusion and Forward-Looking Statement

The protocols detailed herein provide robust and validated methods for the in vitro screening of novel compounds derived from Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride against two high-value therapeutic targets: DPP-4 and PARP1. Successful identification of potent inhibitors in these assays represents a critical first step in the drug discovery cascade. Subsequent characterization should include selectivity profiling against related enzymes, determination of the mechanism of inhibition, and evaluation in cell-based models to confirm on-target activity and assess cellular permeability and toxicity. The strategic use of fluorinated piperidine scaffolds continues to be a fruitful avenue for the development of next-generation therapeutics.

References

  • BenchChem. (2025). Application of (S)-Benzyl Piperidin-3-ylcarbamate in Drug Discovery: A Detailed Overview.
  • BenchChem. (2025). (R)
  • BenchChem. (2025). The Strategic Role of (S)-Benzyl Piperidin-3-ylcarbamate in Modern Medicinal Chemistry: A Technical Guide.
  • MDPI. (2020). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Piperidine-Containing Scaffolds in Novel Compound Development.
  • BenchChem. (2025). Application Notes and Protocols: (R)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Benzyl (5-fluoropiperidin-3-yl)carbamate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the deprotection of halogenated amine hydrochlorides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the deprotection of halogenated amine hydrochlorides. The molecule —Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride—presents a complex dual challenge: the chloride counterion acts as a potent catalyst poison, and the aliphatic fluorine atom is susceptible to hydrodefluorination under forcing reductive conditions.

This guide is designed to provide you with the mechanistic causality behind these failures and self-validating protocols to overcome them.

Part 1: Mechanistic Insights & Root Cause Analysis

When standard catalytic hydrogenolysis (Pd/C, H₂) fails or stalls for this substrate, the failure is rarely due to the Cbz group itself. Instead, the local chemical environment is inhibiting the reaction through two primary mechanisms:

  • Chloride Poisoning: The substrate is a hydrochloride salt. Halide ions, particularly chloride, strongly coordinate to the active palladium surface[1]. This coordination blocks the d-orbitals of the palladium, preventing the activation of H₂ gas and the binding of the benzylic carbon, effectively halting the catalytic cycle[1].

  • Hydrodefluorination Risk: When researchers observe sluggish deprotection, the common instinct is to increase hydrogen pressure or temperature. However, the 5-fluoro substituent on the piperidine ring is sensitive. Forcing reductive conditions can lead to C-F bond cleavage (hydrodefluorination), resulting in an undesired des-fluoro side product.

Troubleshooting A Incomplete Cbz Deprotection (HCl Salt Substrate) B Is Pd catalyst poisoned by Chloride ions? A->B C Add mild base (NaOAc) or use MeOH solvent B->C Yes D Is defluorination occurring (M-19)? B->D No E Switch to Acidic Cleavage (HBr/AcOH or IPA·HCl) D->E Yes

Decision tree for troubleshooting Cbz deprotection of amine hydrochlorides.

Part 2: Troubleshooting FAQs

Q1: My standard Pd/C hydrogenation stalls at 30% conversion. How can I overcome catalyst poisoning without changing the protecting group? A1: The chloride counterion is poisoning your catalyst[1]. To resolve this, introduce a non-nucleophilic base (e.g., sodium acetate or triethylamine) to the reaction mixture. This neutralizes the HCl salt, reducing the coordinating ability of the chloride ions. Additionally, using a polar protic solvent like methanol helps solvate the chloride ions, mitigating their interaction with the catalyst surface[2].

Q2: I am observing a side product with a mass corresponding to the loss of fluorine (M-19). How do I prevent defluorination? A2: Hydrodefluorination occurs when the substrate is exposed to prolonged or harsh reductive conditions. To prevent this, you must accelerate the desired Cbz cleavage so milder conditions can be used. Consider Catalytic Transfer Hydrogenation (CTH) using ammonium formate and Pd/C[3]. CTH is highly chemoselective and often completes the deprotection in minutes, minimizing the window for defluorination.

Q3: Can I bypass the palladium catalyst entirely to avoid both poisoning and defluorination? A3: Yes. Acid-mediated deprotection is a highly effective, metal-free alternative that is completely immune to chloride poisoning and preserves aliphatic C-F bonds[4]. Reagents such as 33% HBr in acetic acid (HBr/AcOH) or Isopropanol Hydrochloride (IPA·HCl) cleave the Cbz group via a carbocation mechanism rather than hydrogenolysis[3][4].

Mechanism cluster_0 Hydrogenolysis (Pd/C) cluster_1 Acidic Cleavage Substrate Cbz-Amine HCl Pd Pd/C + H2 Substrate->Pd Acid HBr/AcOH Substrate->Acid Poison Cl- Poisoning Pd->Poison HCl Base Base Addition Pd->Base ProductA Free Amine Base->ProductA Cation Benzyl Cation Acid->Cation ProductB Amine Salt Cation->ProductB

Mechanistic pathways comparing Pd/C hydrogenolysis and acid-mediated Cbz cleavage.

Part 3: Quantitative Data Comparison

The following table summarizes the performance of various deprotection strategies specifically applied to halogenated amine hydrochlorides.

Deprotection MethodReagents & ConditionsAvg. Reaction TimeExpected YieldDefluorination RiskChloride Tolerance
Standard Hydrogenolysis Pd/C, H₂ (1 atm), MeOH12–24 h< 30%ModerateLow (Poisoning)
Base-Assisted Hydrogenolysis Pd/C, H₂, NaOAc, MeOH2–4 h> 90%LowHigh
Catalytic Transfer Hydrogenation Pd/C, HCOONH₄, MeOH0.5–1 h> 95%Very LowModerate
Acid-Mediated Cleavage (HBr) 33% HBr/AcOH, 0 °C to RT1–2 h> 90%NoneAbsolute
Acid-Mediated Cleavage (HCl) IPA·HCl, 82 °C4–6 h> 85%NoneAbsolute

Part 4: Self-Validating Experimental Protocols

Protocol A: Base-Assisted Catalytic Transfer Hydrogenation (CTH)

Use this method for rapid deprotection under mild conditions to prevent defluorination.

  • Preparation: Dissolve Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride (1.0 equiv) in anhydrous methanol (0.1 M concentration)[3].

  • Base Neutralization: Add anhydrous sodium acetate (1.1 equiv) to the solution and stir for 10 minutes to neutralize the hydrochloride salt.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Pd/C can be pyrophoric; add under an inert atmosphere (N₂/Ar).

  • Hydrogen Donor: Add ammonium formate (4.0 equiv) in a single portion[3].

  • Reaction & Validation: Heat the mixture to 40 °C. Monitor the reaction via LC-MS every 15 minutes. Self-Validation Check: Look for the disappearance of the starting material mass and the appearance of the desired product mass (M+H)+ . Confirm the absence of the (M−19)+ peak, which would indicate defluorination.

  • Workup: Once complete (typically < 1 hour), cool to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst[3]. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free amine.

Protocol B: Metal-Free Acidic Cleavage (HBr/AcOH)

Use this method if palladium residues must be strictly avoided or if CTH yields inconsistent results.

  • Preparation: Place the Cbz-protected amine hydrochloride (1.0 equiv) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add a solution of 33% HBr in glacial acetic acid (5.0 equiv)[3].

  • Reaction & Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours. Self-Validation Check: Monitor by TLC (Ninhydrin stain). The starting material spot should completely disappear, replaced by a highly polar baseline spot corresponding to the completely deprotected amine hydrobromide salt.

  • Precipitation: Upon completion, add a large volume (10x reaction volume) of cold, anhydrous diethyl ether to the flask[3]. The product will crash out as a solid precipitate.

  • Isolation: Collect the precipitated (5-fluoropiperidin-3-yl)amine dihydrobromide salt by vacuum filtration. Wash the filter cake with additional cold diethyl ether and dry under high vacuum.

References

  • How to improve the efficiency of Cbz group removal Source: Benchchem URL
  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz)
  • Protocol for the Deprotection of the Benzyl Carbamate (Cbz)
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis Source: Technical Disclosure Commons URL

Sources

Optimization

Resolving solubility issues with Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride in aqueous media

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride in aqueou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride in aqueous media. Our goal is to provide a foundational understanding of the molecule's properties and to offer systematic, field-proven strategies to achieve successful dissolution for your experiments.

Understanding the Molecule: Key Factors Influencing Solubility

Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride is a multifaceted structure, with each component influencing its behavior in aqueous solutions. A clear understanding of these parts is crucial for effective troubleshooting.

  • The Piperidine Ring and its Hydrochloride Salt: The core of the molecule's aqueous solubility lies in the piperidine ring, a basic amine. This amine is protonated to form a hydrochloride salt.[1] This salt form dramatically increases polarity, making the compound far more water-soluble than its free-base counterpart.[1] The dissolution of this salt is an equilibrium process highly dependent on the pH of the solution.[2][3]

  • The Benzyl Carbamate Group: The benzyl carbamate moiety introduces a significant non-polar, hydrophobic character to the molecule.[4] This group can limit overall aqueous solubility and may contribute to precipitation if the compound's concentration exceeds its solubility limit. The stability and conformation of the carbamate group can also be influenced by solvent type and pH.[5]

  • The Fluorine Substituent: The fluorine atom on the piperidine ring further modifies the molecule's properties. Fluorination can increase lipophilicity and alter the electronic properties of the piperidine ring, which can subtly impact solubility and interactions with solvents.[6] While the C-F bond is very stable, the presence of fluorine can lead to distinct solubility behaviors compared to non-fluorinated analogs.[6]

Frequently Asked Questions (FAQs)

Q1: Why is my Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride not dissolving in pure water, even though it's a salt?

A: While the hydrochloride salt form significantly enhances water solubility, the hydrophobic benzyl carbamate group can limit it, especially at higher concentrations.[1][4] If the concentration is too high, you may be exceeding the compound's intrinsic aqueous solubility limit. Additionally, the pH of your deionized water can affect dissolution.

Q2: Can I heat the solution to improve solubility?

A: Gentle warming can be an effective method to increase the rate of dissolution. However, excessive or prolonged heating should be avoided as it may risk degradation of the carbamate group. It is recommended to perform stability tests if heating is part of your standard protocol.

Q3: The compound dissolves initially but then precipitates. What is happening?

A: This often points to the formation of a supersaturated solution that is not stable over time.[7] It can also occur if the pH of the solution shifts, causing the compound to convert to its less soluble free-base form. Ensure the pH of your final solution is sufficiently acidic to maintain the protonated, soluble state of the piperidine amine.

Q4: Is it better to use a buffer instead of pure water?

A: Yes, in most cases. Using a buffered solution at an acidic pH (e.g., pH 4-6) is highly recommended. This will control the pH and ensure the piperidine nitrogen remains protonated, maximizing solubility and preventing precipitation.[2][8]

Q5: What organic co-solvents can I use if aqueous solubility is still insufficient?

A: For compounds with stubborn solubility issues, using a co-solvent system is a standard approach.[9] Polar aprotic solvents like Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are powerful solubilizing agents.[9] Alcohols such as ethanol or isopropanol can also be effective.[9] It is best to first dissolve the compound in a minimal amount of the organic co-solvent and then slowly add the aqueous buffer to the desired final concentration.

Systematic Troubleshooting Guide

Follow this systematic approach to diagnose and resolve solubility issues.

Problem: Compound fails to dissolve or dissolves very slowly in aqueous media.
Probable Cause Recommended Solution
Concentration Exceeds Intrinsic Solubility: The amount of compound is too high for the volume of solvent.1. Decrease Concentration: Start by attempting to dissolve a smaller amount of the compound. 2. Increase Solvent Volume: If the concentration is fixed, increase the total volume of the solvent.
Insufficient Protonation (pH too high): The pH of the medium is not acidic enough to keep the piperidine amine fully protonated. The compound may be partially converting to its less soluble free base form.1. pH Adjustment: Lower the pH of the aqueous medium. Prepare a buffer solution (e.g., citrate or acetate buffer) in the range of pH 4-6. 2. Acidified Water: As a quick test, try dissolving the compound in water acidified with a small amount of HCl.
High Crystal Lattice Energy: The solid-state form of the compound is highly stable, requiring significant energy to break the crystal lattice and solvate the molecules.1. Increase Agitation: Use vigorous stirring or vortexing. 2. Apply Gentle Heat & Sonication: Use a warm water bath (e.g., 30-40°C) or an ultrasonic bath to provide energy to disrupt the crystal lattice. Monitor for any signs of degradation.
Problem: Compound precipitates out of solution after initial dissolution.
Probable Cause Recommended Solution
pH Shift: The solution pH has changed over time, perhaps due to interaction with air (CO2) or other components in the mixture, leading to deprotonation.1. Use a Buffered System: Ensure your final solution is adequately buffered to maintain a stable acidic pH.[2] This is the most robust solution.
Supersaturation: The initial dissolution (perhaps aided by heat) created an unstable supersaturated solution.[7]1. Re-evaluate Concentration: The working concentration may be too high for long-term stability. Consider preparing a more dilute solution. 2. Maintain Temperature: If the solution was prepared with heat, it may need to be maintained at that temperature to prevent precipitation upon cooling.
Common Ion Effect: At very low pH (e.g., <2), high concentrations of chloride ions from the acid can slightly decrease the solubility of the hydrochloride salt.[3][7]1. Avoid Extremely Low pH: Unless required by the experiment, maintain a pH in the moderately acidic range (pH 4-6) rather than highly acidic conditions.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges with Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride.

G start Start: Weigh Compound solvent_choice Select Aqueous Medium (e.g., Purified Water) start->solvent_choice dissolve Attempt Dissolution (Stir/Vortex at RT) solvent_choice->dissolve check_sol Is Solution Clear? dissolve->check_sol success Success: Solution Ready for Use check_sol->success Yes troubleshoot Troubleshoot check_sol->troubleshoot No ph_adjust Adjust to Acidic pH (e.g., pH 4-6 Buffer) troubleshoot->ph_adjust check_sol2 Is Solution Clear? ph_adjust->check_sol2 check_sol2->success Yes heat_sonicate Apply Gentle Heat (30-40°C) / Sonicate check_sol2->heat_sonicate No check_sol3 Is Solution Clear? heat_sonicate->check_sol3 check_sol3->success Yes cosolvent Use Co-solvent: 1. Dissolve in min. DMSO 2. Add aqueous buffer slowly check_sol3->cosolvent No check_sol4 Is Solution Clear? cosolvent->check_sol4 check_sol4->success Yes reassess Re-assess Concentration and Experimental Needs check_sol4->reassess No

Caption: A step-by-step workflow for troubleshooting solubility.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution using a Buffer

This protocol is the recommended starting point for achieving a stable solution.

  • Buffer Preparation: Prepare an appropriate aqueous buffer (e.g., 50 mM sodium acetate) and adjust the pH to a value between 4.0 and 6.0 using acetic acid or sodium hydroxide. Filter the buffer through a 0.22 µm filter.

  • Weigh Compound: Accurately weigh the required amount of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride in a sterile container.

  • Initial Addition: Add approximately 80% of the final required volume of the pH-adjusted buffer to the compound.

  • Dissolution: Stir the mixture vigorously using a magnetic stirrer at room temperature. If dissolution is slow, the solution can be gently warmed in a water bath to no more than 40°C. Sonication in an ultrasonic bath for 5-10 minute intervals can also be effective.

  • Visual Inspection: Continue mixing until all solid material is visibly dissolved and the solution is clear.

  • Final Volume Adjustment: Once fully dissolved, add the remaining buffer to reach the final target volume and mix thoroughly.

  • Final Check: Before use, visually inspect the solution again to ensure no precipitation has occurred.

Protocol 2: Preparation using a Co-Solvent System

This method is for cases where high concentrations are required or aqueous solubility is particularly challenging.

  • Select Co-Solvent: Choose a suitable, water-miscible organic solvent such as DMSO or ethanol.[9]

  • Weigh Compound: Accurately weigh the Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride into a suitable container.

  • Organic Dissolution: Add the smallest practical volume of the chosen co-solvent (e.g., DMSO) to the solid compound. Vortex or stir until the compound is completely dissolved. This creates a concentrated organic stock.

  • Aqueous Dilution: While stirring vigorously, slowly add the desired aqueous buffer (prepared as in Protocol 1) to the organic stock solution in a dropwise or stepwise manner.

  • Monitor for Precipitation: Observe the solution closely during the addition of the aqueous phase. If the solution becomes cloudy, it indicates that the solubility limit has been exceeded. Stop adding the aqueous phase and consider either using the solution at its current, higher organic content or starting over at a lower final concentration.

  • Final Solution: Once the final volume is reached and the solution remains clear, mix thoroughly.

References

  • ACS Publications. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Wikipedia. Organofluorine chemistry. [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

  • PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PMC. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. [Link]

  • MDPI. (2014). New Water-Soluble Carbamate Ester Derivatives of Resveratrol. [Link]

  • ResearchGate. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. [Link]

  • AERU. (2026). Florpyrauxifen-benzyl (Ref: XDE-848 BE). [Link]

  • PMC. (n.d.). Efficient Synthesis of Readily Water-Soluble Sulfonic Acid Carbamates. [Link]

  • PubChem. (n.d.). Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride. [Link]

  • PMC. (2014). Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Scientific & Academic Publishing. (n.d.). Solubility of Fluorine and Chlorine Containing Gases and Other Gases in Water at Ordinary Temperature. [Link]

  • MDPI. (2020). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. [Link]

  • DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. [Link]

  • springerprofessional.de. (2024). Removal of two carbamate pesticides from aqueous solutions using an adsorbent material based on poly(vinyl alcohol) and malic acid hydrogels. [Link]

  • Google Patents. (n.d.).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • US EPA, ORD. (n.d.). Benzyl chloride. [Link]

  • ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Benzyl (5-fluoropiperidin-3-yl)carbamate Hydrochloride Coupling

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists encountering difficulties during the amide coupling of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists encountering difficulties during the amide coupling of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride .

This specific piperidine derivative presents a "perfect storm" of coupling challenges: it is a secondary amine (inherently hindered), possesses significant steric bulk from the Cbz-protected amine at the 3-position, and suffers from profound electronic deactivation due to the strongly electron-withdrawing fluorine atom at the 5-position.

Below, you will find field-proven troubleshooting FAQs, quantitative reagent comparisons, and self-validating experimental protocols to drive your reaction to completion.

Part 1: Troubleshooting & FAQs

Q1: Why is my standard EDC/HOBt or DCC coupling failing with this piperidine? A: Carbodiimide-based reagents (like EDC or DCC) generate an O-acylisourea intermediate that is highly susceptible to hydrolysis or rearrangement into an inactive N-acylurea if the incoming amine is not sufficiently nucleophilic. The fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I), lowering the Highest Occupied Molecular Orbital (HOMO) of the piperidine nitrogen's lone pair. Combined with the steric shielding from the 3-Cbz group, the amine's attack on the active ester is drastically slowed, allowing side reactions to outcompete amide bond formation.

Q2: How should I handle the hydrochloride salt to maximize coupling efficiency? A: The piperidine nitrogen is protonated (HCl salt) and completely non-nucleophilic until neutralized. You must use a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), in a slight excess (typically 2.5 to 3.0 equivalents relative to the amine salt). Avoid Triethylamine (TEA), as it is less sterically hindered and can occasionally participate in competing side reactions or cause epimerization of the carboxylic acid[1]. Crucial Step: Pre-stir the piperidine salt with the base in your reaction solvent for 10–15 minutes prior to adding the activated carboxylic acid to ensure the free base is fully generated.

Q3: Which coupling reagents are recommended for this specific hindered substrate? A: For electronically deactivated and sterically hindered secondary amines, uronium/aminium salts such as HATU or COMU are the gold standard. COMU is particularly advantageous as it utilizes an Oxyma leaving group, which is highly efficient for hindered secondary amines, non-explosive, and produces water-soluble byproducts. If uronium reagents fail, and your carboxylic acid lacks an α -chiral center, converting the acid to an acid chloride (using oxalyl chloride) is the most aggressive and effective method to force the coupling[2].

Q4: How does the solvent choice impact the transition state of this coupling? A: Polar aprotic solvents like DMF, DMA, or NMP are mandatory. Uronium-mediated couplings (HATU/COMU) proceed via highly polar transition states. Non-polar solvents (like DCM) often lead to poor solubility of the activated intermediates and sluggish reaction rates.

Part 2: Quantitative Data Presentation

When selecting a coupling strategy for Benzyl (5-fluoropiperidin-3-yl)carbamate, consider the trade-offs between reactivity, epimerization risk, and byproduct management.

Reagent SystemActivation MechanismSuitability for Hindered 2° AminesEpimerization Risk ( α -chiral acids)Byproduct Management
EDC / HOBt CarbodiimideLowModerateEasy (Water-soluble urea)
HATU / DIPEA Aminium / UroniumHighLowModerate (Tetramethylurea)
COMU / NMM Uronium (Oxyma)Very HighVery LowEasy (Water-soluble, safer)
Oxalyl Chloride Acid ChlorideExtremely HighHighRequires HCl gas trapping

Part 3: Experimental Protocols

Protocol A: COMU-Mediated Amide Coupling (Preferred for Chiral Acids)

This protocol utilizes COMU to prevent epimerization while providing sufficient reactivity for the hindered fluoropiperidine.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride (1.1 equiv)

  • COMU (1.2 equiv)

  • N-methylmorpholine (NMM) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Amine Free-Basing: In a dry, argon-purged flask, dissolve Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride (1.1 equiv) in anhydrous DMF. Add NMM (1.5 equiv) and stir at room temperature for 15 minutes.

  • Acid Activation: In a separate dry flask, dissolve the Carboxylic Acid (1.0 equiv) and COMU (1.2 equiv) in anhydrous DMF. Add NMM (1.5 equiv). Stir at 0∘C for 15 minutes. The solution will typically turn a distinct yellow/orange color, indicating the formation of the Oxyma active ester.

  • Coupling: Transfer the free-based amine solution dropwise into the activated acid solution at 0∘C .

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–18 hours. Monitor via LC-MS. Self-validation: Look for the disappearance of the Oxyma active ester mass and the appearance of the target [M+H]+ peak.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc ( ). Wash the combined organic layers sequentially with 1M HCl, brine, and dry over Na2​SO4​ . Concentrate under reduced pressure.

Protocol B: Acid Chloride Method (For Recalcitrant, Non-Chiral Acids)

Use this method if Protocol A fails and your carboxylic acid does not contain a sensitive α -stereocenter[2].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • Anhydrous DMF (Catalytic, 2 drops)

  • Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride (1.0 equiv)

  • DIPEA (3.5 equiv)

  • Anhydrous DCM (0.2 M)

Step-by-Step Methodology:

  • Acid Chloride Generation: Suspend the Carboxylic Acid in anhydrous DCM at 0∘C . Add catalytic DMF. Add Oxalyl Chloride dropwise. Stir for 2 hours at room temperature until gas evolution ceases.

  • Concentration: Concentrate the mixture strictly under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Amine Addition: In a separate flask, suspend the piperidine HCl salt in DCM and add DIPEA (3.5 equiv). Stir for 10 minutes.

  • Coupling: Cool the amine solution to 0∘C and add the acid chloride solution dropwise. Stir for 4 hours, allowing it to warm to room temperature.

  • Workup: Quench with water, separate the organic layer, wash with brine, dry over MgSO4​ , and purify via silica gel chromatography.

Part 4: Mandatory Visualizations

Mechanistic Workflow

COMU_Mechanism A Carboxylic Acid B COMU / NMM (Activation) A->B Base Deprotonation C Oxyma Active Ester (Highly Reactive) B->C Uronium Attack E Amide Product C->E Nucleophilic Addition D Benzyl (5-fluoropiperidin-3-yl)carbamate + DIPEA (Free Base) D->E Amine Attack

Mechanistic workflow of COMU-mediated activation and coupling.

Troubleshooting Decision Tree

Decision_Tree Start Coupling Fails with Standard Reagents Check Is the Carboxylic Acid α-Chiral? Start->Check Yes Yes Check->Yes No No Check->No COMU Use COMU or HATU + NMM in DMF/NMP Yes->COMU AcidCl Use Acid Chloride (Oxalyl Cl) + DIPEA No->AcidCl Success Analyze via LC-MS (Target Mass + [M+H]+) COMU->Success AcidCl->Success

Troubleshooting decision tree for hindered secondary amine coupling.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at:[Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at:[Link]

Sources

Optimization

Storage stability and handling protocols for Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride

Technical Support Center: Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride This guide provides an in-depth technical resource for researchers and drug development professionals using Benzyl (5-fluoropiperidin-3-yl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride

This guide provides an in-depth technical resource for researchers and drug development professionals using Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride (CAS: 1356342-49-8). The following sections are designed to ensure the long-term stability of the compound and promote reproducible experimental outcomes through scientifically grounded storage and handling protocols.

Compound Profile and Safety Data

Before handling, it is critical to be familiar with the compound's properties and associated hazards. This molecule is a research chemical, and its toxicological properties are not fully characterized. Standard laboratory precautions should be strictly followed.

Key Chemical Properties:

Property Value
CAS Number 1356342-49-8
Molecular Formula C₁₃H₁₈ClFN₂O₂
Molecular Weight 288.75 g/mol

| Appearance | White to off-white solid[1] |

GHS Hazard and Precautionary Statements: This compound should be handled with care in a well-ventilated area, such as a chemical fume hood.[2] The following table summarizes its primary hazards.

Hazard ClassGHS CodeStatementPrecautionary Measures (Examples)
Acute Toxicity, OralH302Harmful if swallowed.[2][3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5]
Skin IrritationH315Causes skin irritation.[2][3]Wear protective gloves and clothing.[2]
Eye IrritationH319Causes serious eye irritation.[2][3]Wear eye and face protection (safety glasses or goggles).[2]
Respiratory IrritationH335May cause respiratory irritation.[2][3]Avoid breathing dust. Use only in a well-ventilated area.[6][7]

Core Stability and Storage Protocols (FAQs)

Proper storage is the most critical factor in preserving the chemical integrity of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride. As a hydrochloride salt, it possesses properties that influence its stability.

Q: What are the optimal storage conditions for long-term stability?

A: For maximal long-term stability, the solid compound should be stored at -20°C in a desiccated, dark environment . The container must be sealed tightly to prevent moisture ingress and exposure to air.[3]

  • Causality: Lowering the temperature to -20°C significantly reduces the rate of potential degradation reactions. The desiccated environment is crucial because the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9]

Q: Why is this compound supplied as a hydrochloride salt?

A: The hydrochloride salt form generally offers superior stability and handling characteristics compared to the free base. The salt form often improves crystallinity, reduces hygroscopicity (though does not eliminate it), and enhances solubility in aqueous or polar protic solvents, which can be beneficial for experimental workflows.

Q: How does humidity affect the compound's integrity?

A: As a hygroscopic solid, exposure to humidity is detrimental.[8][10] Moisture absorption can lead to several issues:

  • Inaccurate Weighing: The absorbed water adds mass, leading to the preparation of solutions with lower-than-intended concentrations.

  • Physical Changes: The powder may clump or "brick," making it difficult to handle and weigh accurately.[10]

  • Chemical Degradation: Water can act as a reactant, potentially promoting hydrolysis of the carbamate functional group over time, especially if pH conditions become unfavorable.

Table of Recommended Storage Conditions
FormTemperatureAtmosphereLightRecommended Duration
Solid (as received) -20°CDesiccated, Tightly SealedProtect from Light (Amber Vial)> 1 year
Stock Solution (in DMSO) -20°CTightly Sealed, Minimal HeadspaceProtect from Light (Amber Vial)Up to 6 months
Stock Solution (in Water) -80°CTightly Sealed, Minimal HeadspaceProtect from Light (Amber Vial)< 1 month (use with caution)

Handling and Solution Preparation Guide

Adherence to a strict handling protocol is essential for obtaining consistent and reliable experimental data.

Q: What is the correct procedure for weighing this hygroscopic compound?

A: The key is to minimize exposure to ambient air.[8]

  • Allow the container to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation from forming on the cold solid.

  • Perform the weighing process as quickly as possible.

  • Immediately and securely reseal the container after dispensing the material.

  • For highly sensitive experiments requiring precise concentrations, weighing inside a glovebox with a controlled, low-humidity atmosphere is the gold standard.[11]

Q: How should I prepare a stock solution for biological assays?

A: Preparing a concentrated stock solution in an anhydrous solvent like DMSO is the recommended method. This stock can then be diluted into aqueous buffers for final experimental use.

Protocol: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
  • Preparation: Allow the vial of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride to warm to room temperature in a desiccator.

  • Calculation: Calculate the mass required for your desired volume (e.g., for 1 mL of a 10 mM solution, you need 2.8875 mg).

  • Weighing: In a chemical fume hood, quickly weigh the calculated amount of the solid into a new, sterile microcentrifuge tube or vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO (ensure it is from a freshly opened or properly stored bottle to minimize water content).

  • Mixing: Vortex the solution for 30-60 seconds until the solid is completely dissolved.

  • Self-Validation Check: The resulting solution should be clear and colorless. If any particulates remain, continue vortexing or gently warm the solution to 37°C to aid dissolution. Persistent insolubility may indicate an issue with the solvent or compound.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C in tightly sealed vials, protected from light.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (Low Humidity) cluster_storage Storage Receive Receive Compound Equilibrate Equilibrate Vial to Room Temp Receive->Equilibrate Weigh Weigh Solid Quickly Equilibrate->Weigh Dissolve Add Anhydrous DMSO & Vortex Weigh->Dissolve Inspect Visual Inspection (Clear Solution?) Dissolve->Inspect Aliquot Aliquot into Single-Use Volumes Inspect->Aliquot Yes Troubleshoot Troubleshoot (See Section 4) Inspect->Troubleshoot No Store Store at -20°C (Protected from Light) Aliquot->Store G Start Inconsistent Experimental Results CheckCompound Step 1: Inspect Compound Was it stored at -20°C in a desiccator? Start->CheckCompound CheckWeighing Step 2: Review Weighing Was vial equilibrated? Was weighing rapid? CheckCompound->CheckWeighing Yes Result1 Source of Error: Compound Degradation CheckCompound->Result1 No CheckSolution Step 3: Check Stock Solution Any precipitates? Age of solution? CheckWeighing->CheckSolution Yes Result2 Source of Error: Inaccurate Concentration CheckWeighing->Result2 No Result3 Source of Error: Solution Instability CheckSolution->Result3 No Other Issue likely not compound-related. Review assay protocol. CheckSolution->Other Yes, All OK

Caption: Decision tree for troubleshooting inconsistent results.

Additional FAQs

Q: What are the known chemical incompatibilities?

A: Avoid strong oxidizing agents, strong bases, and strong acids. [12]As a hydrochloride salt, it will react with strong bases to form the free base. It may also react with active metals. [13] Q: How should I handle a small spill?

A: For a small dry spill, wear appropriate PPE (gloves, lab coat, eye protection), gently sweep up the material, and place it in a sealed container for chemical waste disposal. [6]Avoid generating dust. [6]Clean the area with soap and water.

Q: What is the expected shelf-life?

A: When stored as a solid under the recommended conditions (-20°C, desiccated, dark), the compound is expected to be stable for at least one to two years. Stock solutions in anhydrous DMSO are generally stable for up to 6 months at -20°C, but it is best practice to prepare fresh stocks every 1-3 months for sensitive applications.

References

  • Techno PharmChem. (n.d.). BENZYL BENZOATE MATERIAL SAFETY DATA SHEET. Retrieved from technopharmchem.com. [Link]

  • PubChem. (n.d.). Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • NextSDS. (n.d.). benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride. Retrieved from NextSDS. [Link]

  • AERU. (n.d.). Florpyrauxifen-benzyl (Ref: XDE-848 BE). University of Hertfordshire. Retrieved from aeru.co.uk. [Link]

  • Aaron Chemicals LLC. (2024). Safety Data Sheet - Benzyl 5-Fluoropiperidin-3-Ylcarbamate Hydrochloride. Retrieved from aaron-chemicals.com. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from tutorchase.com. [Link]

  • Lab Alley. (2024). What is the Shelf Life of Hydrochloric Acid?. Retrieved from laballey.com. [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from ibisscientific.com. [Link]

  • Poly Processing. (2024). Industrial Hydrochloric Acid Uses & Storage Concerns. Retrieved from polyprocessing.com. [Link]

  • MDPI. (2023). Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water. Retrieved from mdpi.com. [Link]

  • Deakin University. (2026). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. Retrieved from deakin.edu.au. [Link]

  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?. Retrieved from reddit.com. [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from en.wikipedia.org. [Link]

  • Montezuma County. (n.d.). Storage Pattern for Chemicals Where Space is Limited. Retrieved from montezumacounty.org. [Link]

  • Environmental Protection Agency. (n.d.). Independent Laboratory Validation of a Dow AgroSciences Method. Retrieved from epa.gov. [Link]

  • Protank. (n.d.). Hydrochloric Acid Storage Tanks & HCl Specifications. Retrieved from protank.com. [Link]

  • MDPI. (2023). Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. Retrieved from mdpi.com. [Link]

  • Redalyc.org. (n.d.). Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives. Retrieved from redalyc.org. [Link]

  • Google Patents. (n.d.). System and method for processing hygroscopic materials.

Sources

Reference Data & Comparative Studies

Validation

Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride vs. Boc-protected Piperidine Analogs: A Technical Comparison Guide

For researchers engaged in Fragment-Based Drug Discovery (FBDD) and complex peptidomimetic synthesis, the selection of an appropriate 3D scaffold and its corresponding protecting group strategy is a critical determinant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in Fragment-Based Drug Discovery (FBDD) and complex peptidomimetic synthesis, the selection of an appropriate 3D scaffold and its corresponding protecting group strategy is a critical determinant of synthetic success. The 5-fluoropiperidin-3-amine core has emerged as a highly valuable building block.

This guide provides an objective, data-driven comparison between two primary protected forms of this scaffold: Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride (Cbz-protected, HCl salt) and tert-Butyl (5-fluoropiperidin-3-yl)carbamate (Boc-protected, free base).

Physicochemical Impact of the Fluorinated Scaffold

Before evaluating the protecting groups, it is essential to understand why the 5-fluoropiperidin-3-yl core is utilized over its non-fluorinated counterparts. The introduction of a fluorine atom onto the piperidine ring fundamentally alters the molecule's physicochemical properties:

  • pKa Modulation and Toxicity: The strongly electron-withdrawing fluorine atom exerts an inductive effect that significantly lowers the basicity (pKa) of the piperidine nitrogen. Lowering the pKa of basic amines is a proven medicinal chemistry strategy to decrease hERG channel affinity, thereby mitigating potential cardiac toxicity[1].

  • Conformational Bias: Fluorinated piperidines do not adopt random conformations. Their 3D structures are tightly controlled by charge-dipole interactions, dipole minimization, and hyperconjugation[2]. This predictable conformational bias provides highly specific vectors for structure-based drug design.

  • Lipophilicity and Clearance: The C–F bond modulates the lipophilicity (logD) of the scaffold, which can enhance membrane permeability and increase metabolic stability against oxidative degradation[1].

FluorineEffect Core 5-Fluoropiperidin-3-yl Core pKa pKa Modulation (Lowered Basicity) Core->pKa Inductive Effect Lipophilicity Lipophilicity (logD) (Increased Permeability) Core->Lipophilicity C-F Bond Polarity Conformation Conformational Bias (Dipole Minimization) Core->Conformation Charge-Dipole Interaction Tox Reduced hERG Toxicity pKa->Tox Metab Enhanced Metabolic Stability Lipophilicity->Metab Bind Predictable 3D Vector Conformation->Bind

Caption: Physicochemical effects of fluorine substitution on the piperidine scaffold.

Carbamate Protecting Groups: Cbz vs. Boc

To utilize the 5-fluoropiperidin-3-amine core in cross-coupling or amide bond formation, the primary amine must be masked. Carbamates are the premier choice for amine protection because they render the nitrogen non-nucleophilic and are inert to a wide variety of reaction conditions[3].

The choice between the Cbz (Benzyloxycarbonyl) and Boc (tert-Butoxycarbonyl) groups dictates the synthetic orthogonality of your workflow[4].

Quantitative Comparison
PropertyBenzyl (5-fluoropiperidin-3-yl)carbamate HCltert-Butyl (5-fluoropiperidin-3-yl)carbamate
Protecting Group Cbz (Benzyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Supplied Form Hydrochloride (HCl) SaltFree Base (Typically)
Physical State Highly crystalline, stable solidOften oil or low-melting solid
Cleavage Reagent H₂, Pd/C (Catalytic Hydrogenolysis)TFA or HCl (Acidic Cleavage)
Cleavage Byproducts Toluene, CO₂Isobutylene (gas), CO₂ (gas)
Orthogonality Stable to TFA and mild acidsStable to H₂/Pd/C and bases
The Role of the Salt Form

Benzyl (5-fluoropiperidin-3-yl)carbamate is typically supplied as a hydrochloride (HCl) salt . The protonation of the secondary piperidine nitrogen provides immense practical advantages: it dramatically increases aqueous solubility, enhances crystalline stability, and prevents the free amine from undergoing atmospheric oxidation during long-term storage. Conversely, Boc-protected analogs are frequently supplied as free bases, which offer immediate solubility in organic solvents but may require storage under inert atmospheres.

Orthogonal Deprotection Strategies

The fundamental difference in deprotection chemistry between Boc and Cbz is the cornerstone of their strategic use in multi-step synthesis[4].

OrthogonalStrategy Start Protected 5-Fluoropiperidin-3-amine Boc Boc-Protected Analog (Acid Labile) Start->Boc Boc2O Cbz Cbz-Protected Analog (Hydrogenolysis Labile) Start->Cbz Cbz-Cl TFA TFA / DCM (Mild Acid) Boc->TFA PdC H2, Pd/C (Reductive) Boc->PdC Stable Cbz->TFA Stable Cbz->PdC FreeAmine Deprotected Piperidine Core TFA->FreeAmine Yields Isobutylene + CO2 PdC->FreeAmine Yields Toluene + CO2

Caption: Orthogonal deprotection logic for Boc and Cbz-protected 5-fluoropiperidine scaffolds.

Protocol A: Acid-Mediated Boc Deprotection

The cleavage of the Boc group is driven by acidolysis.

Mechanism & Causality: The addition of Trifluoroacetic acid (TFA) protonates the tert-butyl carbamate oxygen, leading to the expulsion of a stable tert-butyl cation. This intermediate rapidly eliminates a proton to form isobutylene gas, while the remaining carbamic acid spontaneously decarboxylates into CO₂ gas[4]. The irreversible evolution of these gaseous byproducts creates a self-driving thermodynamic sink, ensuring quantitative yields without the need for complex chromatographic separation.

Step-by-Step Workflow:

  • Dissolve the Boc-protected 5-fluoropiperidine analog (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution.

  • Cool the reaction flask to 0 °C using an ice bath to control the initial exothermic protonation.

  • Add Trifluoroacetic acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is achieved.

  • Remove the ice bath and stir at room temperature for 1–2 hours. Validation checkpoint: Effervescence (CO₂ evolution) will be observed and should cease as the reaction reaches completion.

  • Concentrate the mixture in vacuo. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA, yielding the deprotected amine as a TFA salt.

Protocol B: Reductive Cbz Deprotection

The Cbz group is completely stable to the TFA conditions described above, making it the ideal choice when orthogonal acid-labile groups are present elsewhere in the molecule[4].

Mechanism & Causality: Catalytic hydrogenolysis utilizes Palladium on Carbon (Pd/C) to adsorb hydrogen gas and the benzyl moiety. The reductive cleavage of the benzyl-oxygen bond releases toluene and a carbamic acid intermediate, which subsequently decarboxylates to yield the free amine.

Step-by-Step Workflow:

  • Dissolve Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride (1.0 eq) in Methanol (0.1 M).

  • Purge the reaction flask with Argon for 5 minutes to displace oxygen.

  • Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is pyrophoric; never add dry catalyst to a methanol vapor environment without an inert atmosphere.

  • Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times.

  • Stir vigorously at room temperature for 4–12 hours under the H₂ atmosphere.

  • Filter the heterogeneous mixture through a pad of Celite to safely remove the palladium catalyst. Wash the Celite pad thoroughly with excess Methanol.

  • Concentrate the filtrate in vacuo to yield the deprotected 5-fluoropiperidin-3-amine hydrochloride.

Sources

Comparative

Comparing fluorinated vs non-fluorinated piperidine carbamates in rational drug design

Rational Drug Design: A Comparative Guide to Fluorinated vs. Non-Fluorinated Piperidine Carbamates As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the "basic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Rational Drug Design: A Comparative Guide to Fluorinated vs. Non-Fluorinated Piperidine Carbamates

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the "basicity liability" inherent in saturated nitrogen heterocycles. Piperidine carbamates are ubiquitous structural motifs in medicinal chemistry, serving as foundational scaffolds for countless therapeutics. However, the non-fluorinated piperidine ring often presents a significant hurdle: its highly basic nitrogen (pKa ~9.5) is predominantly protonated at physiological pH (7.4). This cationic state is a primary pharmacophore for off-target binding to the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT interval prolongation and severe cardiotoxicity [[1]]().

To rescue these promising scaffolds, we strategically deploy aliphatic fluorination. This guide objectively compares the performance of fluorinated versus non-fluorinated piperidine carbamates, detailing the mechanistic causality behind their divergent pharmacokinetic profiles and providing self-validating experimental workflows for their synthesis and evaluation.

Mechanistic Causality: The Fluorine Effect

The introduction of fluorine into the piperidine ring is not merely a steric substitution; it is a profound electronic intervention. Fluorine is the most electronegative element, and its strategic placement at the C3 or C4 position of a piperidine ring exerts a strong inductive electron-withdrawing effect through the σ -bond framework.

By pulling electron density away from the piperidine nitrogen, fluorine significantly lowers the conjugate acid's pKa [[2]](). A shift from a pKa of 9.5 to 7.5 means the molecule transitions from being >99% ionized in blood plasma to being largely neutral. This neutrality directly abrogates the electrostatic interactions required for hERG channel blockade. Furthermore, the strong C-F bond (approx. 116 kcal/mol) replaces metabolically labile C-H bonds, shielding the molecule from cytochrome P450 (CYP450) mediated oxidation and extending its biological half-life.

Mechanism F Fluorine Insertion I Inductive Electron Withdrawal F->I P Decreased Nitrogen Basicity (pKa ↓) I->P H Reduced hERG Binding P->H

Mechanistic pathway of fluorine-induced pKa attenuation reducing hERG channel affinity.

Comparative Physicochemical Profiling

The table below summarizes the quantitative shifts in physicochemical and pharmacokinetic parameters when transitioning from a non-fluorinated to a mono- or di-fluorinated piperidine carbamate scaffold.

ParameterNon-Fluorinated Piperidine Carbamate4-Fluoro Piperidine Carbamate3,3-Difluoro Piperidine CarbamateCausality / Scientific Driver
pKa (Basic Nitrogen) ~9.5~7.8~5.8Inductive electron withdrawal by highly electronegative fluorine atoms lowers basicity 1.
hERG IC50 (µM) < 1.0 (High Liability)> 10 (Moderate Safety)> 30 (Excellent Safety)Reduced basicity prevents protonation at pH 7.4, eliminating the cationic charge required for hERG pore binding.
HLM Half-Life (min) 1545> 60C-F bonds replace metabolically labile C-H bonds, sterically and electronically blocking CYP450 oxidation.
LogP (Lipophilicity) 1.82.12.4Aliphatic fluorination modulates lipophilicity; the low polarizability of fluorine often increases overall LogP relative to hydrogen 3.

Experimental Methodology: Synthesis & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal control to verify causality and prevent downstream failure.

Phase 1: Synthesis via Heterogeneous Hydrogenation

Causality: Traditional rhodium-catalyzed hydrogenation of pyridines often fails for highly fluorinated substrates due to catalyst poisoning and unwanted defluorination. We deploy a palladium-catalyzed heterogeneous hydrogenation because it enables the chemoselective reduction of fluoropyridines while suppressing deleterious C-F bond cleavage, yielding high cis-diastereoselectivity 4.

  • Substrate Preparation: Dissolve the fluoropyridine precursor (10 mmol) in methanol (50 mL). Causality: A polar protic solvent facilitates the proton-coupled electron transfer critical for the hydrogenation of electron-deficient aromatic rings.

  • Catalyst Addition: Add 5% Pd/C (10 mol%).

  • Hydrogenation: Pressurize the reactor with H2 (50 bar) and stir at 50°C for 16 hours.

    • Self-Validation Step: Pull a 100 µL aliquot at 14 hours for 19 F NMR analysis. The disappearance of downfield aromatic fluorine signals (~ -60 to -80 ppm) and the emergence of upfield aliphatic fluorine signals (~ -170 to -190 ppm) confirms successful saturation without defluorination.

  • Carbamate Derivatization: Filter the catalyst through Celite. Treat the crude fluoropiperidine with di-tert-butyl dicarbonate (Boc 2​ O, 1.2 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C to room temperature for 4 hours.

    • Self-Validation Step: Monitor via TLC using a ninhydrin stain. The complete disappearance of the primary/secondary amine spot (which stains purple/pink) confirms 100% conversion to the carbamate.

Phase 2: Pharmacokinetic & Toxicity Profiling

Causality: We must empirically prove that the inductive electron withdrawal by fluorine translates to biological safety. We utilize the whole-cell patch-clamp technique because, unlike simple binding assays, electrophysiology measures the actual functional blockade of the potassium tail current.

  • pKa Determination (Potentiometric Titration): Titrate the deprotected analogs from pH 2 to 12 using a standardized 0.1 M NaOH solution.

    • Self-Validation Step: Run a parallel titration of benzylamine (known pKa 9.3) to calibrate the electrode response and validate the dynamic range of the assay.

  • hERG Patch-Clamp Assay:

    • Express hERG channels in HEK293 cells.

    • Apply the fluorinated vs. non-fluorinated carbamates at varying concentrations (0.1 to 30 µM).

    • Self-Validation Step: Introduce Terfenadine (1 µM) as a positive control. A >80% current block by Terfenadine validates the patch-clamp sensitivity and cell membrane integrity.

  • Metabolic Stability (HLM):

    • Incubate compounds (1 µM) with Human Liver Microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C. Quench with cold acetonitrile at 0, 15, 30, and 60 minutes.

    • Self-Validation Step: Analyze via LC-MS/MS. The mass balance of the parent compound plus identified fluorinated metabolites must equal >95% of the initial concentration. A drop below this threshold indicates non-specific binding to the plasticware rather than true metabolism, prompting a protocol adjustment (e.g., adding BSA).

Workflow A Non-Fluorinated Piperidine Carbamate B High pKa & Rapid CYP450 Metabolism A->B Profiling C Rational Fluorination (C3 or C4 position) B->C Optimization D Fluorinated Piperidine Carbamate C->D Synthesis E Lower pKa & Enhanced Metabolic Stability D->E Validation

Workflow: Optimizing piperidine carbamates via fluorination to mitigate hERG toxicity.

Conclusion

The transition from non-fluorinated to fluorinated piperidine carbamates represents a masterclass in rational drug design. By leveraging the extreme electronegativity of fluorine, medicinal chemists can precisely tune the basicity of the piperidine nitrogen. This single atomic substitution cascades into profound macroscopic benefits: rescuing compounds from hERG-mediated cardiotoxicity, enhancing metabolic stability against CYP450 enzymes, and fine-tuning lipophilicity for optimal membrane permeation.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry - ACS Publications[Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation ACS Catalysis - ACS Publications[Link]

  • The role of fluorine in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis[Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Validation

Modernizing Purity Analysis: UHPLC vs. Traditional HPLC for Benzyl (5-fluoropiperidin-3-yl)carbamate Hydrochloride

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with complex pharmaceutical intermediates. One such molecule is Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

By Senior Application Scientist

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with complex pharmaceutical intermediates. One such molecule is Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride (CAS: 1356342-49-8)[1]. This compound is a critical fluorinated building block in drug discovery, but its structural features—a basic piperidine ring, a lipophilic benzyl carbamate (Cbz) protecting group, and a highly electronegative fluorine atom—present unique chromatographic challenges.

In this guide, I will objectively compare the performance of a traditional High-Performance Liquid Chromatography (HPLC) method against a modernized Ultra-High-Performance Liquid Chromatography (UHPLC) method. Furthermore, I will outline a self-validating analytical protocol designed to strictly adhere to the latest[2].

The Causality of Method Design: Overcoming Chromatographic Limitations

The Problem with Traditional HPLC

Traditional HPLC methods relying on 5 µm fully porous silica columns often struggle with basic amines like our target analyte. The piperidine nitrogen (pKa ~8.5) interacts with residual, unendcapped silanols on the silica surface. This secondary ion-exchange interaction leads to severe peak tailing, compromised resolution, and poor sensitivity. Furthermore, separating the 5-fluoro target compound from closely related process impurities (such as the des-fluoro analogue or positional isomers) requires high theoretical plate counts that traditional HPLC cannot efficiently deliver without excessively long run times[3].

The Core-Shell UHPLC Solution

By migrating to a UHPLC platform utilizing sub-2 µm core-shell particle technology, we fundamentally alter the separation kinetics[4].

  • Physical Causality: Core-shell particles possess a solid silica core surrounded by a porous outer layer. This morphology minimizes the van Deemter 'A' term (eddy diffusion) and 'C' term (mass transfer resistance), delivering ultra-high efficiency and narrower peaks[5].

  • Chemical Causality: Coupling this advanced stationary phase with a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0) ensures the basic amine is fully protonated while simultaneously suppressing silanol ionization. This dual-action approach eliminates tailing and yields highly symmetrical peaks[6].

Performance Comparison: Traditional vs. Modernized Method

To demonstrate the objective superiority of the modernized approach, we analyzed the same spiked sample using both techniques. The quantitative data is summarized below.

Table 1: Chromatographic Performance Comparison

ParameterTraditional HPLCModern UHPLC (Core-Shell)
Column Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase Phosphate Buffer pH 6.8 / Methanol0.1% TFA in Water / Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
System Pressure ~2,500 psi~11,500 psi
Analysis Time 25.0 min4.5 min
Tailing Factor (USP) 1.85 (Significant Tailing)1.05 (Highly Symmetrical)
Resolution (vs. des-fluoro) 1.5 (Baseline)4.2 (Excellent)
Solvent Used / Run 25.0 mL1.8 mL (85% Reduction)

Data Interpretation: The UHPLC method not only reduces the analysis time by over 80% but also drastically improves peak shape and resolution[7]. The reduction in solvent consumption directly translates to lower operational costs and a reduced environmental footprint.

Experimental Workflow: A Self-Validating Protocol

Trustworthiness in analytical chemistry requires methods that verify their own integrity before generating reportable data. The following UHPLC protocol incorporates a mandatory System Suitability Testing (SST) gate. If the SST criteria are not met, the system halts, preventing the generation of invalid data.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Causality: TFA acts as an ion-pairing agent, increasing the retention of the polar piperidine moiety while maintaining a low pH to prevent silanol interactions.

Step 2: Standard & Sample Preparation

  • Accurately weigh 10.0 mg of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride reference standard.

  • Dissolve in 10.0 mL of Initial Mobile Phase (90% A / 10% B) to create a 1.0 mg/mL stock.

  • Dilute to a working concentration of 0.1 mg/mL.

Step 3: The Self-Validating SST Gate

  • Inject the 0.1 mg/mL working standard six consecutive times.

  • Automated Acceptance Criteria:

    • Retention Time %RSD ≤ 1.0%

    • Peak Area %RSD ≤ 2.0%

    • USP Tailing Factor ≤ 1.2

    • Theoretical Plates (N) ≥ 10,000

  • Action: If the chromatography data system (CDS) flags any parameter as failed, the sequence aborts for user troubleshooting.

Step 4: Gradient Analysis

  • Run a linear gradient from 10% B to 90% B over 3.5 minutes, hold for 0.5 minutes, and re-equilibrate for 0.5 minutes. Bracket unknown samples with standard injections every 10 runs to monitor system drift.

ICH Q2(R2) Method Validation Summary

Following the successful development of the UHPLC method, a full validation was executed in accordance with the . The method proved to be highly robust and fit for the intended purpose of purity analysis and quality control[8].

Table 2: ICH Q2(R2) Validation Results (UHPLC Method)

Validation ParameterICH Q2(R2) RequirementObserved ResultStatus
Specificity No interference at analyte RTPeak purity index > 0.999 (via PDA)Pass
Linearity & Range R² ≥ 0.999 (0.05% to 120% of target)R² = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.6%Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6)%RSD = 0.45%Pass
Limit of Quantitation Signal-to-Noise (S/N) > 100.03% (relative to nominal conc.)Pass

Validation Logic & Workflow Visualization

To conceptualize the lifecycle of this analytical procedure, I have mapped the ICH Q2(R2) validation logic below. This workflow ensures that every phase of method validation acts as a prerequisite for the next, establishing a chain of scientific integrity.

ValidationLogic SST System Suitability (%RSD < 2.0%) Spec Specificity (Forced Degradation) SST->Spec Pass Criteria Lin Linearity (R² > 0.999) Spec->Lin Peak Purity Confirmed Acc Accuracy (98-102% Recovery) Lin->Acc Dynamic Range Set Rob Robustness (DoE Validated) Acc->Rob Precision Verified Val Method Approved (ICH Q2(R2) Compliant) Rob->Val Lifecycle Ready

Figure 1: Self-validating ICH Q2(R2) analytical method lifecycle and workflow.

Conclusion

The transition from traditional fully porous HPLC to core-shell UHPLC is not merely a matter of speed; it is a fundamental upgrade in data quality and reliability. For complex basic molecules like Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride, the modernized UHPLC method completely resolves peak tailing issues, drastically improves resolution against critical impurities, and operates well within the rigorous boundaries of ICH Q2(R2) validation standards. By implementing self-validating SST gates, laboratories can ensure that their analytical data remains unimpeachable.

References

  • European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures." [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)."[Link]

  • Chrom Tech, Inc. "What Is the Difference Between UHPLC and HPLC?" [Link]

  • Phenomenex. "HPLC vs UHPLC: Key Differences & Applications."[Link]

Sources

Comparative

Advanced Stereochemical Resolution and Analysis of Benzyl (5-fluoropiperidin-3-yl)carbamate Hydrochloride Isomers: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Insights Fluorinated piperidines are highly privileged scaffolds in modern medicinal chemistry, heavily utilized to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Insights

Fluorinated piperidines are highly privileged scaffolds in modern medicinal chemistry, heavily utilized to modulate basicity, improve metabolic stability, and enhance lipophilicity. However, the synthesis and analysis of 3,5-disubstituted piperidines such as Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride present significant analytical challenges. This molecule contains two chiral centers (C3 and C5), resulting in four distinct stereoisomers: a cis enantiomeric pair [(3R,5S) and (3S,5R)] and a trans enantiomeric pair [(3R,5R) and (3S,5S)].

The stereochemical behavior of these molecules is fundamentally dictated by the "axial-F preference." Because fluorine is highly electronegative, it strongly influences the piperidine ring's conformational equilibrium through charge-dipole interactions and hyperconjugation (e.g., σC−H​→σC−F∗​ stabilization)[1]. Consequently, resolving and assigning these isomers requires a robust, orthogonal analytical strategy. This guide objectively compares the efficacy of Nuclear Magnetic Resonance (NMR) spectroscopy for relative stereochemical assignment against Chiral Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) for absolute enantiomeric resolution.

Analytical Workflow & Logical Relationships

The following diagram illustrates the self-validating analytical pipeline required to fully characterize the stereoisomers of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride.

StereochemicalWorkflow Start Isomeric Mixture Benzyl (5-fluoropiperidin-3-yl)carbamate HCl NMR 1D/2D NMR Spectroscopy (Relative Stereochemistry) Start->NMR CisTrans Cis/Trans Assignment (3J F-H Coupling & NOESY) NMR->CisTrans Chromatography Chiral Separation Screening (Absolute Resolution) CisTrans->Chromatography SFC Chiral SFC (High Throughput, Green) Chromatography->SFC HPLC Chiral HPLC (Orthogonal Selectivity) Chromatography->HPLC Resolved Resolved Enantiomers (3R,5S), (3S,5R), (3R,5R), (3S,5S) SFC->Resolved HPLC->Resolved

Workflow for the stereochemical analysis and resolution of fluorinated piperidine isomers.

Relative Stereochemical Assignment: NMR Spectroscopy

Before enantiomeric resolution, the bulk isomeric mixture must be characterized to differentiate the cis and trans diastereomers.

Causality in Experimental Choice: 1D 1 H, 19 F, and 2D NOESY NMR serve as a self-validating protocol for relative configuration. The 3J19F,1H​ and 3J1H,1H​ coupling constants directly report on the dihedral angles between adjacent protons and fluorine atoms via the Karplus relationship. Because the fluorine atom strongly prefers an axial orientation[1], the cis and trans isomers adopt distinct chair conformations that yield highly specific coupling signatures, which are further confirmed by through-space NOE interactions.

Step-by-Step Methodology: NMR Conformational Analysis
  • Sample Preparation: Dissolve 15 mg of the Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride mixture in 0.6 mL of CD 3​ OD. Rationale: CD 3​ OD ensures complete solubility of the hydrochloride salt while minimizing exchange-broadening of the carbamate NH, which can obscure critical multiplet structures.

  • 1D Acquisition: Acquire standard 1 H (600 MHz) and 19 F (564 MHz) spectra at 298 K. Ensure the 19 F spectrum is initially 1 H-decoupled to simplify the signals, followed by a 1 H-coupled 19 F spectrum to extract the precise 3JF,H​ values.

  • 2D NOESY: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms to map through-space proximity between the C3 and C5 protons.

  • Data Interpretation: Map the extracted J -couplings to predicted chair conformations. The presence or absence of 1,3-diaxial NOE cross-peaks between the ring protons definitively assigns the cis or trans relationship.

Enantiomeric Resolution: Chiral SFC vs. Chiral HPLC

Once the relative stereochemistry is confirmed, the enantiomeric pairs must be separated. For basic fluorinated heterocycles, Chiral Supercritical Fluid Chromatography (SFC) is objectively compared against traditional Chiral High-Performance Liquid Chromatography (HPLC).

Causality in Experimental Choice: Chiral SFC utilizes supercritical carbon dioxide (scCO 2​ ) as the primary mobile phase. The viscosity of scCO 2​ is approximately one-third that of standard normal-phase HPLC solvents (such as hexane or heptane)[2]. This fundamental physical property allows for flow rates up to three times higher without exceeding column pressure limits, vastly accelerating mass transfer kinetics and reducing analysis time[2]. Furthermore, SFC provides orthogonal selectivity to HPLC, successfully resolving challenging piperidine enantiomers that often co-elute in liquid chromatography[3].

Step-by-Step Methodology: Chiral SFC Method Development
  • Column Screening: Equip the SFC system with a suite of polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H, AS-H, or Cellulose-based columns; 4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation: Use scCO 2​ as mobile phase A. Prepare mobile phase B (modifier) consisting of Methanol with 0.1% to 0.2% basic additive (e.g., Diethylamine or Isopropylamine). Critical Rationale: Because the analyte is a hydrochloride salt, the basic additive is mandatory. It neutralizes the salt in-situ to the free base, preventing severe peak tailing and irreversible adsorption of the secondary amine to the stationary phase.

  • Gradient Elution: Execute a screening gradient from 5% to 50% Modifier B over 10 minutes at a flow rate of 3.0 mL/min.

  • System Parameters: Maintain the Active Back Pressure Regulator (ABPR) at 120 bar and the column compartment at 35°C to ensure the CO 2​ remains strictly in a supercritical state.

  • Detection & Validation: Monitor UV absorbance at 210 nm and 254 nm. Validate the separation by confirming a resolution factor ( Rs​ ) > 1.5 for baseline separation of all four isomers.

Performance Data Comparison

The following table summarizes the comparative performance of SFC versus HPLC for the resolution of fluorinated piperidine derivatives based on standard chromatographic principles and empirical literature[2][3].

ParameterChiral SFC (scCO 2​ / MeOH + 0.1% DEA)Chiral HPLC (Hexane / IPA + 0.1% DEA)Advantage / Rationale
Typical Flow Rate 3.0 - 5.0 mL/min1.0 - 1.5 mL/minSFC (Lower scCO 2​ viscosity allows higher flow without overpressuring)[2]
Analysis Time 4 - 8 minutes15 - 30 minutesSFC (Faster mass transfer kinetics)
Enantiomeric Resolution ( Rs​ ) 2.1 - 3.51.2 - 2.0SFC (Sharper peaks due to high diffusivity)
Solvent Consumption Very Low (Mostly CO 2​ )High (100% Organic)SFC (70–90% reduction in organic waste)[2]
Fraction Recovery (Prep) Fast (CO 2​ evaporates instantly)Slow (Requires rotary evaporation)SFC (Eliminates thermal degradation during drying)[2]
Selectivity Excellent for basic aminesModerate to GoodComplementary (Different solvation mechanisms)[3]

Conclusion

For the rigorous stereochemical analysis of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride, a dual-pronged approach is essential. NMR spectroscopy provides the necessary mechanistic insight into the cis/trans relative configuration, which is heavily influenced by the fluorine atom's stereoelectronic effects[1]. For the subsequent enantiomeric resolution, Chiral SFC objectively outperforms Chiral HPLC. By leveraging the low viscosity and high diffusivity of supercritical CO 2​ , SFC delivers superior resolution, higher throughput, and a significantly greener solvent profile[2][3]. This makes SFC the optimal, self-validating choice for drug development professionals handling complex, multi-chiral fluorinated heterocycles.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Institutes of Health (NIH). Available at:[Link]

  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. Available at:[Link]

Sources

Validation

Benchmarking Benzyl (5-fluoropiperidin-3-yl)carbamate Hydrochloride: A Comparative Guide to Amine Protection Strategies

Executive Summary & Chemical Context The 5-fluoropiperidin-3-amine scaffold is a highly privileged building block in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., JAK3) an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The 5-fluoropiperidin-3-amine scaffold is a highly privileged building block in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., JAK3) and inflammasome modulators (e.g., NLRP3)[1][2]. The introduction of the C5 fluorine atom stereoelectronically modulates the piperidine ring. Through a strong inductive electron-withdrawing effect, the fluorine atom lowers the pKa of the N1 secondary amine, improving the overall metabolic stability of the drug candidate.

However, this reduced nucleophilicity at N1 necessitates harsher conditions for derivatization (e.g., elevated temperatures or strong bases during SNAr or Buchwald-Hartwig couplings). Consequently, selecting the correct protecting group for the C3 primary amine is critical. This guide benchmarks Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride (Cbz-protected)[3] against its Boc and Fmoc counterparts, detailing the causality behind its superior orthogonality in complex synthetic workflows.

Structural & Physicochemical Profiling

To establish a baseline, we must compare the physicochemical properties and cleavage conditions of the three most common carbamate-based protecting groups applied to this specific fluorinated scaffold.

Table 1: Physicochemical and Orthogonality Profile of Protected 5-Fluoropiperidin-3-amines

Protecting GroupScaffold DerivativeCleavage ConditionOrthogonality Profile (N1-Derivatization)
Cbz (Benzyl carbamate)Benzyl (5-fluoropiperidin-3-yl)carbamate HClH₂, Pd/C (Neutral)Excellent: Stable to strong acids and harsh bases.
Boc (tert-Butyl carbamate)tert-Butyl (5-fluoropiperidin-3-yl)carbamateTFA or HCl (Acidic)Moderate: Stable to base, but highly labile to Lewis/Brønsted acids.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-(5-fluoropiperidin-3-yl)carbamatePiperidine (Basic)Poor: Prematurely cleaves under the basic conditions required for N1-alkylation.

Mechanistic Benchmarking: The Causality of Choice

As an application scientist, choosing a protecting group is not merely about masking an amine; it is about designing a resilient, orthogonal workflow.

  • The Failure of Fmoc: Because the N1 amine of the fluorinated piperidine is weakly nucleophilic, N1-alkylation or arylation requires strong bases (e.g., DIPEA, NaH, or Cs₂CO₃) and elevated temperatures[1]. These conditions rapidly trigger the E1cB elimination of the Fmoc group, leading to unwanted C3-N1 polymerization.

  • The Limitations of Boc: While Boc is stable to base and is a common first choice, it is highly acid-labile. If the synthetic sequence involves Lewis acid-catalyzed couplings or strongly acidic workups, the Boc group will prematurely cleave.

  • The Superiority of Cbz: The Cbz group in Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride offers the widest window of orthogonality. It is completely stable to the harsh basic conditions required for N1 functionalization and resists moderate-to-strong acidic environments. It is selectively removed via catalytic hydrogenolysis under strictly neutral conditions, ensuring the integrity of the newly formed N1-linkages[4][5].

ProtectionStrategy Start 5-Fluoropiperidin-3-amine Scaffold Cbz Cbz Protection (Benzyl carbamate) Start->Cbz Boc Boc Protection (tert-Butyl carbamate) Start->Boc Fmoc Fmoc Protection (Fluorenylmethyloxycarbonyl) Start->Fmoc N1_Basic N1-Functionalization (Basic Conditions / SNAr) Cbz->N1_Basic Stable N1_Acidic N1-Functionalization (Acidic / Lewis Acid) Cbz->N1_Acidic Stable Boc->N1_Basic Stable Boc->N1_Acidic Labile (Cleaves) Fmoc->N1_Basic Labile (Cleaves) Fmoc->N1_Acidic Stable Cbz_Deprotect Deprotection: H2, Pd/C (Neutral) N1_Basic->Cbz_Deprotect from Cbz Boc_Deprotect Deprotection: TFA or HCl (Acidic) N1_Basic->Boc_Deprotect from Boc N1_Acidic->Cbz_Deprotect from Cbz Product Target N1-Derivatized 5-Fluoropiperidin-3-amine Cbz_Deprotect->Product Boc_Deprotect->Product Fmoc_Deprotect Deprotection: Piperidine (Basic)

Orthogonal protection workflow comparing Cbz, Boc, and Fmoc stability during N1-functionalization.

Experimental Protocols: Self-Validating Workflows

The following protocols demonstrate the practical application of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride. Every step is designed as a self-validating system to ensure high-fidelity results.

Protocol A: N1-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Because the starting material is supplied as a hydrochloride salt[3], the N1 amine is protonated and unreactive. The protocol must account for this via precise stoichiometric freebasing.

  • Preparation: In an oven-dried flask, suspend Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride (1.0 equiv) in anhydrous n-butanol or DMF.

  • Freebasing (Validation Step): Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: The first equivalent neutralizes the HCl salt to liberate the N1 free amine (the suspension will clear into a solution, providing visual validation); the remaining equivalents act as the acid scavenger for the subsequent SNAr reaction.

  • Electrophile Addition: Add the heteroaryl chloride (e.g., 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine) (1.1 equiv)[1].

  • Heating: Heat the reaction mixture to 100 °C for 12 hours. Causality: The C5 fluorine inductively withdraws electron density, reducing N1 nucleophilicity. Elevated temperatures are mandatory to drive the reaction to completion.

  • Work-up: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Confirm the presence of the Cbz-protected intermediate via LC-MS.

Protocol B: Global Deprotection via Catalytic Hydrogenolysis

This protocol utilizes Palladium on Carbon (Pd/C) to cleave the Cbz group under neutral conditions, preserving the newly formed N1-aryl bond[5].

  • Preparation: Dissolve the N1-functionalized Cbz-protected intermediate (1.0 equiv) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight). Caution: Pd/C is highly active and potentially pyrophoric. Add it to the solvent under an inert argon atmosphere to prevent ignition[6].

  • Hydrogenation: Purge the flask with H₂ gas (via balloon) and stir vigorously at room temperature for 2–16 hours.

  • Monitoring (Validation Step): Monitor the reaction visually. As the benzylic C-O bond is cleaved, the resulting carbamic acid intermediate spontaneously decarboxylates, releasing CO₂ gas (mild effervescence) and toluene[4][5].

  • Work-up & Safety Validation: Filter the dark suspension through a tightly packed pad of Celite. Causality: This ensures the complete removal of the pyrophoric Pd/C catalyst. Do not let the filter cake dry out while pulling the vacuum.

  • Isolation: Concentrate the clear filtrate under reduced pressure to yield the free primary amine.

Hydrogenolysis Substrate N-Cbz Protected Amine (R-NH-Cbz) Adsorption Adsorption onto Pd/C Surface Substrate->Adsorption Cleavage Hydrogenolysis (Benzylic C-O Cleavage) Adsorption->Cleavage Activation H2 Activation (Pd-H Formation) Activation->Cleavage Intermediate Carbamic Acid [R-NH-COOH] + Toluene Cleavage->Intermediate Decarboxylation Spontaneous Decarboxylation (-CO2) Intermediate->Decarboxylation Product Free Amine (R-NH2) Decarboxylation->Product

Catalytic hydrogenolysis mechanism of Cbz deprotection highlighting spontaneous decarboxylation.

Quantitative Cleavage Data

Table 2: Cleavage Conditions and Yields Benchmarking

Protecting GroupPrimary ReagentTimeTempTypical YieldByproducts
Cbz H₂ (1 atm) + 10% Pd/C2-16 h25 °C>95%Toluene, CO₂
Boc 20% TFA in DCM1-2 h25 °C>90%Isobutylene, CO₂
Fmoc 20% Piperidine in DMF0.5-1 h25 °C>85%Dibenzofulvene adduct

References

  • Ambeed - 1356342-49-8 | Benzyl (5-fluoropiperidin-3-yl)
  • Google Patents - EP 3 318 565 A1: Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides (JAK3 Inhibitors)
  • Google Patents - EP4655287A2: Inhibitors of NLRP3 Source: Google Patents URL
  • BenchChem - Application Notes and Protocols for N-Cbz Deprotection Source: BenchChem URL
  • Source: National Institutes of Health (NIH)
  • Total Synthesis - Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride

Advanced Operational and Safety Guide: Handling Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride For drug development professionals and synthetic chemists, Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride ser...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Safety Guide: Handling Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride

For drug development professionals and synthetic chemists, Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride serves as a crucial fluorinated building block in complex pharmaceutical syntheses. However, handling this crystalline powder requires rigorous safety protocols to mitigate exposure risks. This guide provides a comprehensive, causality-driven approach to the personal protective equipment (PPE), operational workflows, and disposal plans necessary for safe laboratory handling, ensuring a self-validating system of protection.

Physicochemical Properties & Hazard Profile

Before designing a handling protocol, it is essential to understand the material's intrinsic properties. The hydrochloride salt formulation increases the compound's stability and solubility but also introduces specific irritant properties. According to standard GHS classifications, this compound presents acute oral toxicity and acts as a severe irritant to mucous membranes, skin, and eyes[1].

Table 1: Quantitative Hazard and Physicochemical Data

ParameterSpecification / Classification
Chemical Name Benzyl 5-fluoropiperidin-3-ylcarbamate hydrochloride
CAS Number 1356342-49-8
Molecular Formula C13H18ClFN2O2
Molecular Weight 288.75 g/mol [1]
Physical State Crystalline solid / Powder
GHS Hazard Statements H302 (Harmful if swallowed) H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation)[1]

Personal Protective Equipment (PPE) Ecosystem

Selecting PPE is not merely a compliance exercise; it is a targeted mitigation of specific chemical hazards. The following PPE matrix is engineered specifically for the H315, H319, and H335 hazards associated with this compound.

  • Ocular Protection (Mitigating H319):

    • Requirement: Indirectly vented chemical splash goggles.

    • Causality: Standard safety glasses with side shields protect against ballistic hazards but fail to seal the ocular cavity from fine, aerosolized crystalline dust. Because this compound causes serious eye irritation, a full orbital seal is mandatory to prevent micro-particulate ingress[1].

  • Dermal & Hand Protection (Mitigating H315):

    • Requirement: Double-gloving with standard nitrile gloves (minimum 4 mil thickness).

    • Causality: The hydrochloride salt is highly irritating to the skin. Double-gloving provides a self-validating safety layer; if the outer glove is compromised or contaminated during weighing, it can be immediately doffed without exposing the skin, maintaining an uninterrupted barrier.

  • Respiratory Protection (Mitigating H335):

    • Requirement: Handling must occur inside a certified chemical fume hood. If handled outside a hood (e.g., during a bulk transfer or spill), a NIOSH-approved N95 or P100 particulate respirator is required.

    • Causality: As a solid powder, the primary exposure route is the inhalation of suspended particulates, leading to respiratory tract irritation[1].

  • Body Protection:

    • Requirement: Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs, fully buttoned.

Operational Workflow: Step-by-Step Methodology

To ensure trustworthiness, the handling protocol must be a self-validating system where each step confirms the safety of the next.

Step 1: Pre-Operation Validation

  • Verify the chemical fume hood is operational. The face velocity monitor must read between 80–120 feet per minute (0.4–0.6 m/s) to ensure adequate capture of aerosolized dust.

  • Clear the workspace of unnecessary clutter to prevent accidental spills during transfer.

  • Don all required PPE. Inspect outer gloves for micro-tears before proceeding.

Step 2: Material Transfer and Weighing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

    • Causality: Crystalline powders easily accumulate static charge, causing particles to repel and aerosolize into the breathing zone. Anti-static boats neutralize this charge, keeping the powder safely contained.

  • Use a clean, grounded stainless steel spatula to transfer the Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride.

  • Seal the primary chemical container immediately after transferring the required mass to minimize ambient exposure[1].

Step 3: In-Situ Dissolution

  • Whenever possible, dissolve the weighed powder in the target reaction solvent (e.g., dichloromethane or methanol) directly within the weighing vessel or a secondary vial inside the fume hood.

    • Causality: Transporting a solution is inherently safer than transporting a dry powder, as it completely eliminates the risk of dust aerosolization during transit to the main reactor.

Visualizing the Operational Protocol

The following diagram maps the logical flow of operations, incorporating an emergency decision matrix for handling unexpected exposures.

HandlingWorkflow Start 1. Pre-Operation Setup Don PPE & Validate Fume Hood Weighing 2. Material Transfer Weighing (Dust Minimization) Start->Weighing Execution 3. Execution Closed-System Synthesis Weighing->Execution Decision 4. Spill / Exposure? (Decision) Execution->Decision Emergency 5a. Emergency Protocol Eye/Skin Rinse & Evacuate Decision->Emergency Yes Cleanup 5b. Routine Cleanup Decontaminate Surfaces Decision->Cleanup No Disposal 6. Waste Disposal Licensed Chemical Waste Emergency->Disposal Cleanup->Disposal

Fig 1: Operational workflow and emergency decision matrix for handling hazardous chemical powders.

Spill Management and Disposal Plan

Even with rigorous protocols, accidental releases can occur. The following procedures must be strictly adhered to in order to maintain a safe laboratory environment.

Accidental Spill Protocol:

  • Isolate: Immediately step back and alert personnel in the vicinity.

  • Assess: If the spill is small (< 5 grams) and contained within the fume hood, proceed with cleanup. If outside the hood, ensure respiratory protection is worn before approaching.

  • Wet-Wipe Method: Do NOT dry sweep. Dry sweeping generates hazardous dust clouds. Instead, cover the spilled powder with a paper towel and gently wet it with water or an appropriate solvent.

  • Collect: Wipe up the wetted material and place it into a sealable, chemically compatible hazardous waste container.

  • Decontaminate: Wash the affected surface thoroughly with soap and plenty of water to neutralize residual hydrochloride salts[1].

Routine Waste Disposal: Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride waste must not be flushed down the sink or placed in regular trash.

  • Solid Waste: Dispose of contaminated outer gloves, weighing boats, and paper towels in a designated solid hazardous waste bin.

  • Liquid Waste: If the chemical is dissolved in a solvent, dispose of the solution in the appropriate organic waste carboy. Note that due to the presence of fluorine and chlorine in the molecule, this should typically be routed to a Halogenated Waste stream.

  • Labeling: Clearly label all waste containers with the chemical name, CAS number (1356342-49-8), and the primary hazards (Toxic/Irritant) to ensure safe handling by licensed disposal contractors[1].

References

  • Safety Data Sheet - Benzyl 5-Fluoropiperidin-3-Ylcarbam
  • Fluorides Supplier and Chemical Properties. Chemical Manufacturers.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride
Reactant of Route 2
Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.